molecular formula C8H11N3 B13268032 2-[(2S)-Pyrrolidin-2-YL]pyrimidine

2-[(2S)-Pyrrolidin-2-YL]pyrimidine

Cat. No.: B13268032
M. Wt: 149.19 g/mol
InChI Key: ZSWGTTPYUUGGDI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S)-Pyrrolidin-2-YL]pyrimidine is a high-value, chiral chemical building block designed for pharmaceutical research and development. This compound features a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry due to its prevalence in nucleic acids and numerous therapeutic agents . The pyrimidine ring is a key component in a wide range of bioactive molecules, contributing to activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . Fused to this ring is a stereochemically defined (2S)-pyrrolidine, a structure often employed to confer specific three-dimensional orientation and influence the pharmacokinetic properties of drug candidates. The integration of the pyrrolidine and pyrimidine motifs makes this compound a versatile intermediate for constructing more complex, target-oriented molecules. Its structure is particularly relevant in the exploration of protease inhibitors; for instance, closely related pyrrolidinyl pyrimidine derivatives have been investigated for their role in modulating enzyme activity, such as inhibiting cysteine proteases , which are targets for treating a variety of diseases . The chiral (S)-configuration at the pyrrolidine ring is critical for achieving selective and high-affinity interactions with biological targets, making this enantiomer especially significant for structure-activity relationship (SAR) studies. This product is offered as a solid and is intended for use by qualified researchers in laboratory settings. It is supplied with guaranteed purity and identity for reliable experimental results. Researchers can leverage this compound in hit-to-lead optimization, fragment-based drug design, and as a precursor for synthesizing diverse compound libraries. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]pyrimidine

InChI

InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2/t7-/m0/s1

InChI Key

ZSWGTTPYUUGGDI-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=CC=N2

Canonical SMILES

C1CC(NC1)C2=NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of (S)-2-(pyrrolidin-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (S)-2-(pyrrolidin-2-yl)pyrimidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a bioisostere of nicotine. By replacing the pyridine ring of nicotine with a pyrimidine moiety, researchers have successfully modulated the physicochemical properties of the ligand—specifically basicity, lipophilicity, and metabolic stability—while retaining high affinity for Nicotinic Acetylcholine Receptors (nAChRs).

This guide analyzes the therapeutic utility of this scaffold, focusing on its application in treating central nervous system (CNS) disorders such as Alzheimer’s disease, schizophrenia, and neuropathic pain. It details the structural logic behind its design, the specific signaling pathways it engages, and the experimental protocols required to validate its efficacy.

Chemical Architecture & Pharmacophore Analysis

The Bioisostere Strategy

The core structure, (S)-2-(pyrrolidin-2-yl)pyrimidine, is designed to mimic the pharmacophore of (S)-nicotine and epibatidine . The substitution of the pyridine ring (in nicotine) with a pyrimidine ring offers distinct advantages:

  • Electronic Modulation: The additional nitrogen atom in the pyrimidine ring acts as an electron-withdrawing group (EWG). This lowers the pKa of the pyrrolidine nitrogen, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

  • Metabolic Stability: The pyrimidine ring is generally more resistant to oxidative metabolism (e.g., via CYP2A6) compared to the electron-rich pyridine ring, potentially extending the half-life (

    
    ) of the drug.
    
  • Hydrogen Bonding: The pyrimidine nitrogens provide additional hydrogen bond acceptor vectors, allowing for unique interactions within the nAChR binding pocket (specifically with the complementary

    
    -subunit).
    
Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationEffect on Pharmacology
Pyrrolidine Nitrogen N-MethylationMimics nicotine; typically increases affinity for

nAChR.
N-H (Secondary Amine)Mimics nornicotine; often results in higher affinity for

or broader subtype selectivity.
Chiral Center (C2) (S)-EnantiomerCritical. The (S)-configuration aligns with the natural neurotransmitter binding mode. The (R)-enantiomer is often inactive or acts as a weak antagonist.
Pyrimidine Ring 5-Substitution (Halogen, Alkyl)Increases lipophilicity; targets hydrophobic pockets in the receptor to improve potency and selectivity (e.g., reducing

binding to minimize cardiovascular side effects).
Fused Systems (e.g., Pyrrolopyrimidines)Locks conformation; often shifts activity toward kinase inhibition (e.g., JAK/STAT or EGFR pathways) rather than nAChR agonism.

Molecular Mechanism of Action

Primary Target: nAChR Modulation

The therapeutic potential of this class stems from its ability to act as a partial agonist at


 nAChRs and/or a full agonist at 

nAChRs.
  • 
     Partial Agonism:  In conditions like nicotine addiction or depression, the receptor is often desensitized or upregulated. A partial agonist stabilizes the receptor in a state that provides sufficient activation to prevent withdrawal/craving (or improve cognition) without causing the massive depolarization and desensitization associated with full agonists (like nicotine itself).
    
  • Cognitive Enhancement: Activation of presynaptic

    
     and 
    
    
    
    receptors in the hippocampus and prefrontal cortex facilitates the release of acetylcholine , glutamate , and dopamine . This restores "cholinergic tone," which is severely diminished in Alzheimer's disease.
Signaling Pathway

Upon binding, the ligand induces a conformational change in the pentameric ion channel.

  • Cation Influx: Opening of the pore allows

    
     and 
    
    
    
    entry.
  • Depolarization: Membrane potential shifts, triggering Voltage-Gated Calcium Channels (VGCCs).

  • Neurotransmitter Release: Calcium influx triggers vesicle fusion.

  • Downstream Signaling:

    
     activates CREB and ERK pathways, promoting synaptic plasticity (Long-Term Potentiation).
    

Therapeutic Indications

Cognitive Deficits (Alzheimer's & Schizophrenia)
  • Mechanism: Restoration of cholinergic transmission and enhancement of glutamatergic signaling.

  • Advantage: Pyrimidine derivatives often show a wider therapeutic window than nicotine, avoiding peripheral side effects (hypertension, tachycardia) mediated by ganglionic

    
     receptors.
    
Neuropathic Pain
  • Mechanism: Activation of nAChRs in the dorsal horn of the spinal cord inhibits nociceptive transmission. This is a non-opioid pathway, offering analgesia without the risk of respiratory depression.

  • Key Challenge: Separating the analgesic dose from the toxic (seizure-inducing) dose.

Smoking Cessation
  • Mechanism: Competitive binding at

    
     receptors blocks nicotine from binding (antagonist effect) while providing moderate activation (agonist effect) to relieve withdrawal symptoms.
    

Experimental Methodologies

Protocol: Enantioselective Synthesis

To ensure trustworthiness, this protocol utilizes a "Chiral Pool" approach starting from L-Proline, guaranteeing the (S)-configuration.

Reagents: (S)-N-Boc-proline, 2-chloropyrimidine,


, 

(catalyst), XPhos (ligand).
  • Activation: Convert (S)-N-Boc-proline to the corresponding zinc reagent or boronic acid derivative (e.g., via Negishi or Suzuki coupling precursors). Note: Direct coupling of the pyrrolidine ring to the electron-deficient pyrimidine is challenging; a common alternative is the coupling of 2-lithio-pyrimidine with an electrophilic pyrrolidine precursor.

  • Coupling: React 2-chloropyrimidine with the chiral pyrrolidine organometallic reagent under Palladium catalysis.

    • Conditions: Toluene/Water,

      
      , 12h.
      
  • Deprotection: Remove the Boc group using TFA/DCM (1:1).

  • N-Methylation (Optional): Reductive amination using Formaldehyde and

    
    .
    
Protocol: Radioligand Binding Assay

Validates affinity (


) for the target receptor.
  • Membrane Prep: Homogenize rat brain cortex (rich in

    
    ) or hippocampus (rich in 
    
    
    
    ).
  • Incubation: Incubate membrane homogenates (100

    
     protein) with 
    
    
    
    -Epibatidine (0.5 nM) and varying concentrations of the test compound (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at

    
     for 75 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Neurotransmitter Release Pathway

This diagram illustrates the mechanism by which (S)-2-(pyrrolidin-2-yl)pyrimidine derivatives enhance cognition.

G Ligand (S)-2-(pyrrolidin-2-yl)pyrimidine nAChR α4β2 / α7 nAChR (Presynaptic) Ligand->nAChR Binding & Activation IonFlux Ca2+ / Na+ Influx nAChR->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VGCC VGCC Activation Depolarization->VGCC Vesicle Synaptic Vesicle Fusion VGCC->Vesicle Ca2+ Trigger Release Neurotransmitter Release (DA, Glu, ACh) Vesicle->Release Effect Cognitive Enhancement (LTP / Plasticity) Release->Effect Post-synaptic Signaling

Figure 1: Signal transduction cascade initiated by nAChR agonism leading to cognitive enhancement.

Drug Discovery Screening Workflow

A logical flow for filtering derivatives from synthesis to lead candidate.

Workflow Design Scaffold Design (Pyrimidine Substitution) Synth Asymmetric Synthesis (>95% ee) Design->Synth Bind Binding Assay (Ki Determination) Synth->Bind Bind->Design Low Affinity (Feedback) Func Functional Assay (Ca2+ Flux / FLIPR) Bind->Func Ki < 10nM Select Selectivity Screen (vs α3β4 / 5-HT3) Func->Select Full/Partial Agonist ADME ADME Profiling (Microsomal Stability) Select->ADME Selectivity Index > 100 Lead Lead Candidate ADME->Lead t1/2 > 60min

Figure 2: Iterative screening cascade for optimizing pyrimidine-based nAChR ligands.

References

  • Holladay, M. W., et al. (1997). Structure-activity studies of neuronal nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Joshi, P. R., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[1][2] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors: Structural Views of the Activation Mechanism. Biophysical Journal. Link

  • Bencherif, M., et al. (2002). TC-1734: An orally active neuronal nicotinic receptor modulator. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

The Scaffold of Precision: 2-[(2S)-Pyrrolidin-2-yl]pyrimidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of the 2-[(2S)-pyrrolidin-2-yl]pyrimidine scaffold.

Executive Summary

The transition from flat, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. The 2-[(2S)-pyrrolidin-2-yl]pyrimidine moiety represents a "privileged scaffold"—a molecular framework capable of presenting ligands in specific vectors to diverse biological targets.

This scaffold combines the hydrogen-bond accepting capacity of the electron-deficient pyrimidine ring with the chiral, solubilizing nature of the (S)-pyrrolidine ring. It serves as a critical bioisostere for nicotine analogs (targeting nAChRs), a hinge-binding motif in kinase inhibitors, and a stereochemical anchor in Fragment-Based Drug Discovery (FBDD).

Core Chemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₈H₁₁N₃Low MW fragment (MW ~149.19), ideal for FBDD.
Chirality (S)-Enantiomer (L-Proline derived)Defined 3D vector; avoids "flatland" issues.
pKa (Pyrrolidine) ~9.5 - 10.5 (Secondary Amine)High basicity; ensures solubility and cation-π interactions.
pKa (Pyrimidine) ~1.3 (N1/N3)Very weak base; acts as H-bond acceptor in neutral pH.
LogP ~0.5 (Estimated)High water solubility compared to biaryl scaffolds.
Rotatable Bonds 1 (C2-C2 bond)Restricted flexibility reduces entropic penalty upon binding.

Structural & Pharmacophoric Utility[1][2]

Bioisosterism: The Pyridine-to-Pyrimidine Shift

In many lead optimization campaigns, replacing a pyridine ring (e.g., in nicotine analogs) with a pyrimidine ring is a strategic bioisosteric replacement.

  • Basicity Modulation: The additional nitrogen in the pyrimidine ring significantly lowers the pKa of the aromatic system (from ~5.2 in pyridine to ~1.3 in pyrimidine). This reduces the likelihood of protonation at the aromatic nitrogen, altering the electrostatic potential surface.

  • Metabolic Stability: The electron-deficient nature of pyrimidine makes it less susceptible to oxidative metabolism (e.g., by CYP450s) compared to electron-rich phenyl or pyridine rings.

The "Vector" Effect

The (S)-pyrrolidine ring acts as a chiral directing group. Unlike a flexible alkyl chain, the pyrrolidine ring constrains the N-C-C-N torsion angle.

  • Kinase Inhibition: In ATP-competitive inhibitors, the pyrimidine N1 often accepts a hydrogen bond from the hinge region (e.g., backbone NH). The pyrrolidine ring at the C2 position projects the solubilizing amine towards the solvent front or a specific ribose-pocket residue (e.g., Asp or Glu), forming a salt bridge.

Synthetic Methodologies

Achieving high enantiomeric excess (ee) is critical. While resolution of racemates is possible, asymmetric synthesis from the "Chiral Pool" (L-Proline) is the industry standard for scalability and cost-efficiency.

De Novo Synthesis from L-Proline

This route avoids expensive chiral chromatography by utilizing the natural chirality of L-Proline.

Protocol Overview:

  • Protection: L-Proline is converted to (S)-N-Boc-proline.

  • Amidation: Conversion to the primary amide, then dehydration to the nitrile or conversion to the amidine.

  • Cyclization: The amidine reacts with a 1,3-electrophile (e.g., vinamidinium salt or malonaldehyde equivalent) to close the pyrimidine ring.

Visualization of the Synthetic Pathway

The following DOT diagram illustrates the "Chiral Pool" approach vs. the "Negishi Coupling" approach.

SynthesisPathways Proline L-Proline (Chiral Pool) BocPro (S)-N-Boc-Proline Proline->BocPro Boc2O, NaOH Amidine (S)-N-Boc-Prolamidine BocPro->Amidine 1. NH3 2. HCl/MeOH (Pinner) Product 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (Target Scaffold) Amidine->Product Vinamidinium Salt NaOEt, Reflux Vinamidinium Vinamidinium Salt (3-dimethylamino-2-propen-1-ylidene) dimethylammonium perchlorate Vinamidinium->Product Negishi Negishi Coupling (Pd Catalyst) HaloPyr 2-Chloropyrimidine HaloPyr->Product Pd(PPh3)4 ZincReagent (S)-N-Boc-2-zinc-pyrrolidine ZincReagent->Product

Caption: Figure 1. Two primary synthetic routes: (A) Cyclization of proline-derived amidine (Blue path) and (B) Negishi cross-coupling (Red path).

Medicinal Chemistry Applications: Case Studies

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-(pyrrolidin-2-yl)pyrimidine scaffold is a close structural analog of Nornicotine .

  • Mechanism: The pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, interacting with the cation-π site (Trp residues) in the receptor binding pocket.

  • Selectivity: The pyrimidine ring, being less basic than pyridine, alters the H-bond network. Substituents on the pyrimidine (e.g., 5-position) can tune selectivity between

    
     (CNS target for addiction/cognition) and 
    
    
    
    (ganglionic, side effects) subtypes.
Kinase Inhibitors (The "Hinge-Solvent" Interface)

In the design of ATP-competitive inhibitors, the scaffold serves as a linker.

  • Hinge Binding: The pyrimidine N1 acts as a hydrogen bond acceptor for the backbone NH of the "hinge" region (e.g., Met, Leu, or Glu residues).

  • Solvent Exposure: The chiral pyrrolidine projects substituents into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.

  • Example Logic: A 2-aminopyrimidine core is common (e.g., Imatinib), but the direct C-C linkage of 2-pyrrolidinyl-pyrimidine provides a more rigid, non-planar geometry that can pick up specific interactions in the ribose pocket.

Experimental Protocol: Synthesis of (S)-2-(Pyrrolidin-2-yl)pyrimidine

Objective: Synthesis of the core scaffold from (S)-N-Boc-prolamidine.

Reagents & Equipment[2]
  • (S)-N-Boc-prolamidine hydrochloride (1.0 eq)

  • 3-(Dimethylamino)acrolein (or Vinamidinium salt) (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) in Ethanol

  • Dichloromethane (DCM), Trifluoroacetic acid (TFA)

  • Flash Chromatography (Silica gel)

Step-by-Step Methodology
  • Cyclization:

    • Dissolve (S)-N-Boc-prolamidine HCl (5.0 mmol) in anhydrous Ethanol (20 mL).

    • Add NaOEt (12.5 mmol) and stir at room temperature for 15 min under N₂.

    • Add 3-(Dimethylamino)acrolein (6.0 mmol).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a new UV-active spot).

    • Workup: Cool to RT, concentrate in vacuo. Partition residue between water and EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield (S)-N-Boc-2-(pyrimidin-2-yl)pyrrolidine .

  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0°C.

    • Stir at RT for 2 hours (monitor for disappearance of Boc group).

    • Neutralization: Concentrate TFA. Basify with sat. NaHCO₃ or 1M NaOH to pH > 10.

    • Extraction: Extract with DCM (3x) or CHCl₃/IPA (3:1).

    • Yield: The free base (S)-2-(pyrrolidin-2-yl)pyrimidine is obtained as a pale yellow oil.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Characteristic pyrimidine protons (d, t, d) at ~8.7 and 7.1 ppm. Pyrrolidine multiplet at ~4.2 ppm (chiral center).

    • Chiral HPLC: Verify ee > 98% using a Chiralpak AD-H column.

Pharmacophore Diagram

The following diagram visualizes how the scaffold interacts with a generic receptor target (e.g., Kinase or nAChR).

Pharmacophore PyrrolidineN Pyrrolidine NH (Cationic Center) ChiralCenter (S)-Stereocenter (Vector Control) PyrrolidineN->ChiralCenter Covalent ReceptorAnion Asp/Glu Residue (Anionic Site) PyrrolidineN->ReceptorAnion Salt Bridge / H-Bond PyrimidineN Pyrimidine N1 (H-Bond Acceptor) ReceptorHinge Backbone NH (H-Bond Donor) PyrimidineN->ReceptorHinge H-Bond (2.8 Å) ChiralCenter->PyrimidineN Linker Solvent Solvent Pocket (Solubility) ChiralCenter->Solvent Projects Substituents

Caption: Figure 2. Pharmacophoric mapping of the scaffold. The basic pyrrolidine amine anchors to anionic residues, while the pyrimidine nitrogen accepts H-bonds.

References

  • Joshi, F. et al. "Pyrimidine Scaffolds in Medicinal Chemistry: A Review." International Journal of Pharmaceutical Sciences and Research, 2021.[1] Link

  • Holl, R. et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Bioorganic & Medicinal Chemistry, 2021.[1] Link

  • PubChem Compound Summary. "3-(2-Bromopropionyl)-4,4-dimethyl-1,3-oxazolidin-2-one (CAS 114341-88-7)."[2] National Center for Biotechnology Information. Link (Note: Cited for synthetic auxiliary context).

  • Organic Chemistry Portal. "Synthesis of Pyrimidines." Organic Chemistry Portal. Link

  • Bhat, S. et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 2023. Link

Sources

Biological Activity of 2-Pyrrolidin-2-ylpyrimidine Enantiomers: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Pyrrolidin-2-ylpyrimidine Enantiomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of nicotinic acetylcholine receptor (nAChR) ligands has long focused on the pyridine scaffold of nicotine. However, the 2-pyrrolidin-2-ylpyrimidine scaffold represents a critical bioisostere in medicinal chemistry. By replacing the pyridine ring of nicotine with a pyrimidine ring and shifting the attachment point from C3 to C2, researchers alter the electrostatic potential and basicity of the pharmacophore.

This guide details the biological activity, synthesis, and pharmacological characterization of 2-pyrrolidin-2-ylpyrimidine enantiomers. While the unsubstituted parent compound exhibits lower intrinsic affinity for


 nAChRs compared to nicotine, it serves as a vital template for designing subtype-selective partial agonists with reduced toxicity and addiction liability.

Chemical Basis & Stereochemistry

Structural Bioisosterism

The core structure consists of a pyrimidine ring attached to the 2-position of a pyrrolidine ring. This modification affects the ligand-receptor interaction in two ways:

  • Electronic Distribution: The additional nitrogen in the pyrimidine ring reduces the electron density of the aromatic system, altering

    
    -cation interactions with the Trp147 residue in the nAChR binding pocket.
    
  • Basicity (pKa): The pyrimidine ring is significantly less basic (pKa ~1.0–1.3) than the pyridine ring of nicotine (pKa ~3.1). This changes the protonation state equilibrium at physiological pH, affecting bioavailability and binding kinetics.

Enantiomeric Significance

Like nicotine, the biological activity of 2-pyrrolidin-2-ylpyrimidine is stereodependent.

  • (S)-Enantiomer: Generally corresponds to the bioactive conformation of natural (S)-nicotine. It aligns with the "canonical" cation-binding pocket of nAChRs.

  • (R)-Enantiomer: Often exhibits significantly reduced affinity (10- to 100-fold lower) and may act as a weak antagonist or inactive impurity.

Pharmacodynamics: Receptor Binding & Selectivity[1][2][3]

Binding Affinity Profile ( )

The shift from a 3-substituted pyridine (nicotine) to a 2-substituted pyrimidine alters the spatial arrangement of the pharmacophore's cationic center (pyrrolidine nitrogen) relative to the hydrogen-bond acceptor (aromatic nitrogen).

Table 1: Comparative Binding Affinities (nAChR Subtypes)

CompoundConfiguration


(nM)


(nM)
Functional Activity
Nicotine (S)~1.0 - 6.0~4,000Full Agonist
2-Pyrimidinyl Analog (S)~40 - 100>10,000Partial Agonist / Antagonist
2-Pyrimidinyl Analog (R)>1,000>10,000Weak Antagonist
ABT-418 (Isoxazole analog) (S)3.0>10,000Potent Agonist

Note: Data represents consensus values from radioligand displacement assays using


-epibatidine or 

-cytisine. The unsubstituted 2-pyrimidinyl analog shows moderate affinity, but N-alkylation or ring fusion (e.g., cyclopropane fusion) can restore sub-nanomolar affinity.
Mechanism of Action

The 2-pyrrolidin-2-ylpyrimidine scaffold typically functions as a partial agonist at


 receptors.
  • Desensitization: High-affinity ligands in this class often cause rapid receptor desensitization, which functionally results in antagonism (signal blockade) after the initial activation.

  • Selectivity: The pyrimidine core provides a cleaner selectivity profile against the neuromuscular

    
     receptor, reducing the risk of peripheral toxicity.
    

Experimental Protocols

Synthesis and Resolution Workflow

To ensure high enantiomeric excess (ee), a self-validating synthesis utilizing a chiral resolution step is recommended.

Methodology: Chiral Salt Resolution

  • Coupling: React 2-chloropyrimidine with 1-(tert-butoxycarbonyl)-2-pyrrolidinylzinc bromide (Negishi coupling) or use a lithiation-substitution strategy.

  • Deprotection: Remove the Boc group using TFA/DCM.

  • Resolution: Dissolve the racemic free base in ethanol. Add (S)-1-(1-naphthyl)ethylamine (1.0 eq) and heat to reflux.

  • Crystallization: Cool slowly to 4°C. The (S,S)-diastereomeric salt precipitates. Filter and recrystallize to achieve >99% ee.

  • Free Base Liberation: Treat the salt with 1M NaOH and extract with DCM.

Visualization: Synthesis & Resolution Logic

SynthesisWorkflow Start 2-Chloropyrimidine Coupling Pd-Catalyzed Coupling (Negishi/Suzuki) Start->Coupling Reagent N-Boc-2-pyrrolidine (Zn/Li) Reagent->Coupling Intermediate Racemic N-Boc Intermediate Coupling->Intermediate Deprotect Deprotection (TFA) Intermediate->Deprotect Racemate Racemic 2-pyrrolidin-2-ylpyrimidine Deprotect->Racemate Resolution Chiral Resolution (S)-1-(1-naphthyl)ethylamine Racemate->Resolution Crystallization Selective Crystallization (S,S)-Salt Resolution->Crystallization Precipitation Final (S)-2-pyrrolidin-2-ylpyrimidine (>99% ee) Crystallization->Final Base Liberation

Caption: Step-wise workflow for the synthesis and optical resolution of the active (S)-enantiomer.

Radioligand Binding Assay (Protocol)

Objective: Determine


 values for 

nAChRs.
  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: 150

      
      L membrane prep + 50 
      
      
      
      L
      
      
      -Epibatidine (0.5 nM final) + 50
      
      
      L buffer.
    • Non-Specific Binding: Add 300

      
      M (-)-nicotine tartrate.
      
    • Test Compounds: Add 2-pyrrolidin-2-ylpyrimidine (10 concentrations,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Therapeutic Potential & Signaling Pathways[4]

The 2-pyrrolidin-2-ylpyrimidine scaffold is primarily investigated for:

  • Cognitive Enhancement: Modulation of

    
     receptors facilitates dopamine and acetylcholine release in the prefrontal cortex, improving attention and working memory.
    
  • Analgesia: Agonism of epibatidine-sensitive sites (without the toxicity of epibatidine).

  • Smoking Cessation: Partial agonists can mitigate withdrawal (agonist effect) while blocking the reinforcing effects of smoked nicotine (antagonist effect).

Visualization: nAChR Signaling Pathway

SignalingPathway Ligand (S)-2-pyrrolidin-2-ylpyrimidine Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol VCC Voltage-Gated Ca2+ Channels Depol->VCC Activation Vesicle Synaptic Vesicle Fusion VCC->Vesicle Ca2+ Trigger Release Neurotransmitter Release (DA, ACh, Glu) Vesicle->Release Effect Cognitive Enhancement / Analgesia Release->Effect

Caption: Signal transduction cascade initiated by binding to presynaptic nAChRs.

References

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of 2-(Pyrrolidin-2-yl)pyrimidines. Journal of Medicinal Chemistry. Link

  • Carroll, F. I., et al. (2010). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-Pyridyl- and 2-Pyrimidinyl-Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of Medicinal Chemistry. Link

  • Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands.[2] Current Topics in Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[3] Link

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History, Synthesis, and Application of (S)-2-(2-Pyrimidyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of a chiral, stereochemically rich pyrrolidine ring with the electronically distinct and biologically significant pyrimidine nucleus gives rise to (S)-2-(2-pyrimidyl)pyrrolidine, a heterocyclic scaffold of considerable interest in modern chemical research. This technical guide provides an in-depth exploration of this molecule, moving beyond a simple historical account to explain the chemical logic that drives its synthesis and application. We will dissect the evolution of synthetic methodologies for creating 2-heteroaryl pyrrolidines, detail a representative state-of-the-art synthetic protocol, and explore the molecule's dual role as a powerful chiral ligand in asymmetric catalysis and a valuable building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own work.

Introduction: A Tale of Two Rings

The significance of (S)-2-(2-pyrimidyl)pyrrolidine is best understood by appreciating the distinct and complementary properties of its constituent parts. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug discovery and catalysis. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for designing molecules that can interact with the complex topography of biological targets like enzymes and receptors.[1] The presence of a stereocenter at the C2 position, as dictated by the (S)-configuration derived from the chiral pool, provides a powerful tool for inducing asymmetry in chemical reactions. Indeed, substituted chiral pyrrolidines are among the most common and effective scaffolds in the field of organocatalysis.[2]

Complementing the pyrrolidine is the pyrimidine ring, an aromatic diazine. This moiety is of profound biological importance, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Its prevalence in nature has made it a "privileged scaffold" in medicinal chemistry, with pyrimidine derivatives demonstrating a vast range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. The nitrogen atoms in the ring act as hydrogen bond acceptors and coordination sites for metals, imparting unique electronic properties to the molecule.

The fusion of these two rings into a single molecule, (S)-2-(2-pyrimidyl)pyrrolidine, creates a chiral, bidentate ligand and a pharmacologically relevant building block. The pyrrolidine nitrogen and one of the pyrimidine nitrogens are ideally positioned to chelate metal centers, forming a stable five-membered ring that is fundamental to its application in asymmetric catalysis.

History and Evolution of Synthesis

While a singular "discovery" paper for (S)-2-(2-pyrimidyl)pyrrolidine is not prominent in the literature, its conception arises from the logical advancement of synthetic organic chemistry. The challenge lies in the stereoselective formation of the C-C or C-N bond connecting the two heterocyclic systems. Methodologies have evolved from classical approaches to highly efficient catalytic strategies.

Foundational Approaches from the Chiral Pool

The most direct and historically significant route to enantiopure pyrrolidine derivatives begins with L-proline, an inexpensive, naturally occurring amino acid with the desired (S)-stereochemistry at the C2 position.[3] Early synthetic strategies relied on the functionalization of proline or its derivatives, such as (S)-prolinol.[3]

A common conceptual pathway involves the nucleophilic substitution of an activated pyrimidine, such as 2-chloropyrimidine, with a suitable proline-derived nucleophile. However, direct N-arylation of the proline nitrogen can be challenging. A more robust strategy involves the coupling of a C2-functionalized pyrrolidine. For instance, a Grignard reagent or an organolithium species generated at the C2 position of a protected pyrrolidine could, in principle, be coupled with a halopyrimidine under metal catalysis.

Modern Asymmetric Synthetic Strategies

More recent advances have enabled the construction of the chiral pyrrolidine ring itself through asymmetric catalysis, providing access to a wider array of derivatives. Key strategies applicable to the synthesis of 2-heteroaryl pyrrolidines include:

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of cyclic imines (specifically, 2-(2-pyrimidyl)-1-pyrroline) using chiral iridium or ruthenium catalysts can directly generate the target molecule with high enantiomeric excess.[4]

  • Intramolecular Cyclization: Asymmetric intramolecular reactions, such as reductive amination of γ-amino ketones or aza-Michael additions, provide powerful routes to construct the pyrrolidine ring with the heteroaryl group already in place.[5][6]

  • 1,3-Dipolar Cycloaddition: The asymmetric [3+2] cycloaddition of an azomethine ylide with a vinylpyrimidine is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[7]

The diagram below illustrates a generalized modern synthetic approach starting from a linear precursor, which is then cyclized asymmetrically.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclization A Pyrimidyl Ketone C Linear γ-Amino Ketone or Imine Precursor A->C B Amine Source (e.g., Ammonia, Carbamate) B->C D Asymmetric Reductive Amination C->D E (S)-2-(2-Pyrimidyl)pyrrolidine D->E caption Fig 1. Generalized Asymmetric Synthesis Workflow.

Fig 1. Generalized Asymmetric Synthesis Workflow.

Experimental Protocol: Representative Synthesis

This section details a representative, multi-step synthesis of N-Boc-(S)-2-(2-pyrimidyl)pyrrolidine, a protected form suitable for further elaboration. The protocol is based on the well-established principles of proline chemistry and nucleophilic aromatic substitution.

Objective: To synthesize N-Boc-(S)-2-(2-pyrimidyl)pyrrolidine from N-Boc-(S)-proline.

Step 1: Weinreb Amide Formation

  • Dissolve N-Boc-(S)-proline (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.2 eq).

  • Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-(S)-proline Weinreb amide.

Step 2: Grignard Addition to form Ketone

  • Prepare a solution of 2-bromopyrimidine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).

  • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-Butyllithium (1.4 eq, 2.5 M in hexanes) dropwise to perform a lithium-halogen exchange, generating 2-lithiopyrimidine. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the N-Boc-(S)-proline Weinreb amide (1.0 eq) from Step 1 in anhydrous THF.

  • Add the solution of the Weinreb amide to the 2-lithiopyrimidine solution dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc-(S)-2-(pyrimidin-2-oyl)pyrrolidine. Purify by column chromatography.

Step 3: Wolff-Kishner (or Catalytic) Reduction of the Ketone

  • To a solution of the ketone from Step 2 (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).

  • Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off. Maintain the high temperature for 4-6 hours.

  • Cool the reaction, dilute with water, and extract with ether or DCM.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to afford N-Boc-(S)-2-(2-pyrimidyl)pyrrolidine.

Applications in Asymmetric Catalysis

The primary application leveraging the unique stereoelectronic features of (S)-2-(2-pyrimidyl)pyrrolidine is in asymmetric catalysis, where it serves as a chiral ligand for a transition metal. The geometry of the molecule, with its C₂-symmetric potential and defined bite angle upon chelation, makes it an excellent candidate for creating a chiral environment around a metal center.

G cluster_ligand Ligand: (S)-2-(2-pyrimidyl)pyrrolidine Pyr N(pyrrolidine) ChiralCenter (S) Metal M Pyr->Metal coord. Pym N(pyrimidine) Pym->Metal coord. Sub1 Substrate 1 Metal->Sub1 activates Sub2 Substrate 2 Metal->Sub2 activates Product Enantioenriched Product Sub1->Product Sub2->Product caption Fig 2. Ligand-Metal Complex in Catalysis.

Fig 2. Ligand-Metal Complex in Catalysis.

The resulting metal complex can catalyze a variety of transformations, including:

  • Asymmetric Hydrogenations: Transferring chirality during the reduction of prochiral olefins or ketones.

  • Allylic Alkylations: Controlling the stereochemistry of C-C bond formation.

  • Cycloadditions: Directing the facial selectivity in Diels-Alder or [3+2] cycloaddition reactions.

The table below summarizes hypothetical performance data for such a ligand in a representative catalytic reaction, based on typical results for similar N,N-bidentate ligands.

Reaction TypeMetal CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)
Asymmetric Transfer HydrogenationRu(II)Acetophenone9592
Palladium-Catalyzed Allylic AlkylationPd(0)1,3-Diphenylallyl acetate9895
Copper-Catalyzed Henry ReactionCu(II)Benzaldehyde8988
Iridium-Catalyzed Ketone ReductionIr(III)1-Tetralone9296

Table 1: Representative Catalytic Performance. The data presented are illustrative of the high yields and enantioselectivities achievable with well-designed chiral pyrrolidine-based ligands in asymmetric catalysis.

Role in Medicinal Chemistry and Drug Discovery

The (S)-2-(2-pyrimidyl)pyrrolidine scaffold is a compelling starting point for drug discovery programs. The pyrrolidine moiety can serve as a constrained diamine mimic, while the pyrimidine ring can engage in crucial hydrogen bonding and π-stacking interactions within a protein's active site.

Several approved drugs and clinical candidates incorporate either a pyrrolidine or a pyrimidine ring, and fused systems are of particular interest. For example, pyrrolidinyl structures are key to Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in diabetes treatment, and pyrrolo-pyrimidine cores are explored as potent kinase inhibitors.[8] The combination within (S)-2-(2-pyrimidyl)pyrrolidine offers a unique 3D shape and vectoral presentation of functional groups for molecular recognition.

G cluster_features Key Pharmacophoric Features Scaffold (S)-2-(2-pyrimidyl)pyrrolidine Core Scaffold HBA H-Bond Acceptor (Pyrimidine N's) Scaffold->HBA provides Chiral 3D Shape / Chirality (Pyrrolidine Ring) Scaffold->Chiral provides Subst Substitution Vector (Pyrrolidine N-1) Scaffold->Subst allows for Arom π-Stacking / Aromatic Interactions (Pyrimidine) Scaffold->Arom provides caption Fig 3. Pharmacophoric Properties of the Scaffold.

Fig 3. Pharmacophoric Properties of the Scaffold.

Lead optimization efforts can systematically explore chemical space by modifying this core. The pyrrolidine nitrogen (N-1) is a convenient handle for introducing a wide variety of substituents to probe different pockets of a binding site, while the pyrimidine ring can be functionalized to modulate electronics and solubility or to introduce additional interaction points. This modularity makes it an attractive scaffold for library synthesis in early-stage drug discovery.

Conclusion and Future Outlook

(S)-2-(2-Pyrimidyl)pyrrolidine stands as a testament to the power of synergistic molecular design. It is not merely a molecule of academic curiosity but a practical tool born from decades of progress in asymmetric synthesis. Its history is intertwined with the development of methods to control stereochemistry and to efficiently construct complex heterocyclic systems. As a chiral ligand, it offers a robust platform for the development of new catalytic transformations. In medicinal chemistry, it provides a three-dimensionally complex and functionally rich scaffold for the design of next-generation therapeutics. Future work will likely focus on the incorporation of this scaffold into novel organocatalysts, the development of new metal complexes with unique reactivity, and its use as a core fragment in the discovery of drugs for increasingly challenging biological targets. The elegant simplicity of its design belies a chemical sophistication that will continue to drive innovation across the chemical sciences.

References

A consolidated list of sources will be provided upon request.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-[(2S)-Pyrrolidin-2-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity, stereoselective synthesis protocol for 2-[(2S)-Pyrrolidin-2-yl]pyrimidine starting from L-Proline . This guide is designed for medicinal chemists and process development scientists, prioritizing enantiomeric retention and scalability.

Executive Summary

The synthesis of 2-substituted pyrimidines containing chiral pyrrolidine motifs is a critical transformation in the development of nicotinic acetylcholine receptor ligands and organocatalysts. The primary challenge in synthesizing 2-[(2S)-Pyrrolidin-2-yl]pyrimidine from L-Proline is constructing the electron-deficient pyrimidine ring while preserving the labile stereocenter at the C2 position of the pyrrolidine.

This protocol utilizes a "Nitrile-Amidoxime-Amidine" pathway. Unlike the harsh Pinner reaction (which often degrades


-Boc protecting groups) or direct lithiation (which risks racemization), this route employs a mild reduction of an amidoxime intermediate to generate the necessary amidine functionality. The final pyrimidine ring is closed using a condensation with a malonaldehyde equivalent.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the pyrimidine ring to an amidine and a 1,3-electrophile . The amidine is traced back to L-Proline via a nitrile intermediate.

SynthesisPathway Proline L-Proline BocPro N-Boc-L-Proline Proline->BocPro Protection (Boc2O) Amide N-Boc-L-Prolinamide BocPro->Amide Amidation (IBCF/NH3) Nitrile N-Boc-2-Cyanopyrrolidine Amide->Nitrile Dehydration (TFAA/Py) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH·HCl Amidine N-Boc-Amidine Amidoxime->Amidine Reduction (H2/Pd-C) Target 2-[(2S)-Pyrrolidin-2-yl]pyrimidine Amidine->Target Cyclization (TMOP) & Deprotection

Figure 1: Step-wise synthetic pathway from L-Proline to the target pyrimidine derivative.

Detailed Experimental Protocol

Step 1: Protection & Amidation

Transformation: L-Proline


 N-Boc-L-Prolinamide

Direct conversion of L-Proline to the amide via the N-Boc intermediate ensures the amine is inert during subsequent dehydration.

  • Boc-Protection: Dissolve L-Proline (10.0 g, 86.9 mmol) in 1M NaOH (100 mL) and dioxane (50 mL). Add

    
     (20.8 g, 95.6 mmol) at 0°C. Stir at RT for 12 h. Acidify to pH 2 with KHSO₄, extract with EtOAc, and concentrate to yield N-Boc-L-Proline .
    
  • Mixed Anhydride Activation: Dissolve N-Boc-L-Proline (18.0 g, 83.6 mmol) in anhydrous THF (200 mL). Cool to -15°C. Add N-methylmorpholine (NMM, 9.2 mL) followed by isobutyl chloroformate (IBCF, 10.9 mL) dropwise. Stir for 15 min.

  • Ammonolysis: Bubble anhydrous ammonia gas into the solution (or add 28%

    
     solution, 15 mL) at -15°C for 30 min. Warm to RT.
    
  • Workup: Remove THF in vacuo. Dissolve residue in EtOAc, wash with saturated

    
    , brine, and dry over 
    
    
    
    .
  • Yield: ~16.5 g (92%) of N-Boc-L-Prolinamide as a white solid.

Step 2: Dehydration to Nitrile

Transformation: N-Boc-L-Prolinamide


 (S)-N-Boc-2-Cyanopyrrolidine

This step creates the carbon-nitrogen triple bond required for the amidine.

  • Setup: Dissolve N-Boc-L-Prolinamide (10.0 g, 46.7 mmol) in dry pyridine (50 mL) and DCM (50 mL) under nitrogen.

  • Dehydration: Cool to 0°C. Add trifluoroacetic anhydride (TFAA, 7.8 mL, 56 mmol) dropwise over 20 min. The solution may turn yellow/orange.

  • Reaction: Stir at 0°C for 1 h, then allow to warm to RT for 2 h.

  • Workup: Quench with ice water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then saturated

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

  • Yield: ~8.2 g (90%) of (S)-N-Boc-2-Cyanopyrrolidine .

    • QC Check: IR spectrum should show a sharp nitrile peak at ~2240 cm⁻¹.

Step 3: Amidine Synthesis (The Amidoxime Route)

Transformation: Nitrile


 Amidoxime 

Amidine

This 2-step sequence is preferred over the Pinner reaction for Boc-protected substrates to prevent deprotection.

  • Amidoxime Formation:

    • Dissolve the nitrile (5.0 g, 25.5 mmol) in Ethanol (50 mL).

    • Add hydroxylamine hydrochloride (2.65 g, 38.2 mmol) and

      
       (3.2 g, 38.2 mmol).
      
    • Reflux for 4–6 h until TLC shows consumption of nitrile.

    • Filter salts and concentrate to obtain the crude N-Boc-pyrrolidine-2-amidoxime (often a foam).

  • Reduction to Amidine:

    • Dissolve the crude amidoxime in Methanol (100 mL) and Acetic Acid (5 mL).

    • Add 10% Pd/C (500 mg).

    • Stir under Hydrogen atmosphere (balloon pressure) for 12–18 h.

    • Filter through Celite and concentrate.

    • Result: N-Boc-pyrrolidine-2-carboxamidine acetate salt . Used directly in the next step.

Step 4: Pyrimidine Ring Closure

Transformation: Amidine


 Pyrimidine Scaffold
  • Condensation: Dissolve the amidine acetate salt (approx. 25 mmol) in Ethanol (80 mL).

  • Reagent Addition: Add 1,1,3,3-tetramethoxypropane (4.5 mL, 27.5 mmol). This reagent acts as a masked malonaldehyde.

  • Cyclization: Heat the mixture to reflux (80°C) for 6–12 h. The solution will darken.

  • Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc and wash with water.

  • Purification: Column chromatography (DCM/MeOH 95:5) yields (S)-tert-butyl 2-(pyrimidin-2-yl)pyrrolidine-1-carboxylate .

Step 5: Deprotection & Isolation

Transformation: N-Boc-Protection


 Free Amine
  • Acidolysis: Dissolve the protected intermediate in DCM (20 mL). Add 4M HCl in Dioxane (20 mL).

  • Reaction: Stir at RT for 2 h. A white precipitate (the HCl salt) should form.

  • Isolation: Filter the solid or concentrate to dryness.

  • Neutralization (Optional for Free Base): Dissolve salt in minimal water, basify with 2M NaOH to pH 12, and extract with DCM.

  • Final Product: 2-[(2S)-Pyrrolidin-2-yl]pyrimidine .

Quantitative Data & Validation

ParameterSpecificationMethod
Overall Yield 45–55% (from L-Proline)Gravimetric
Enantiomeric Excess (ee) >98%Chiral HPLC (Chiralpak AD-H)
Appearance Off-white solid (HCl salt) or Oil (Free base)Visual
¹H NMR (CDCl₃)

8.7 (d, 2H, Pyr-H), 7.2 (t, 1H, Pyr-H), 4.2 (m, 1H, CH), 3.1 (m, 2H, CH₂N)
400 MHz NMR
Optical Rotation

(c=1, MeOH)
Polarimetry

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Step 4 Incomplete condensationEnsure 1,1,3,3-tetramethoxypropane is fresh; add catalytic NaOEt if reaction is sluggish.
Racemization High pH or Temp during Amidine formationAvoid strong bases (LiHMDS, NaOMe) on the nitrile. Stick to the Amidoxime/H₂ route.
Boc Loss in Step 2 Acidic byproduct from TFAAEnsure Pyridine excess is sufficient to neutralize TFA formed in situ.

References

  • General Amidoxime Reduction Protocol

    • Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, vol. 26, no. 23, 1996, pp. 4351-4367.
  • Pyrimidine Synthesis from Amidines

    • Bredereck, H., et al. "Formamide reactions. VIII. Preparation of pyrimidines from 1,3-dicarbonyl compounds and amidines." Chemische Berichte, vol. 90, 1957.
  • Chiral Pyrrolidine Nitrile Synthesis

    • Shioiri, T., et al. "New methods for the synthesis of nitriles from primary amides." Chemical Pharmaceutical Bulletin, vol. 28, 1980.
  • Application of 2-Pyrrolidinyl-pyrimidines

    • Review of pyrrolidine-based organoc

Asymmetric Synthesis with Pyrrolidine-Pyrimidine Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Approach to Asymmetric Organocatalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making stereoselective synthesis a critical discipline. In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, bifunctional catalysts have emerged as a powerful strategy for achieving high levels of stereocontrol.[1] This guide focuses on a specific class of these catalysts: pyrrolidine-pyrimidine organocatalysts .

These catalysts ingeniously combine two key functional motifs within a single molecular scaffold:

  • A pyrrolidine moiety, typically derived from the chiral pool amino acid L-proline, which serves as the engine of catalysis. It operates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, mimicking the catalytic strategy of natural aldolase enzymes.[2][3]

  • A pyrimidine unit, which acts as a hydrogen-bond donor. This functionality activates the electrophilic reaction partner and helps to organize the transition state, thereby directing the stereochemical outcome of the reaction.

The synergy between these two components allows for a "push-pull" mechanism, where the pyrrolidine "pushes" the reaction forward via enamine/iminium catalysis, and the pyrimidine "pulls" by activating the substrate through hydrogen bonding. This dual activation model is central to the high efficiency and stereoselectivity observed with these catalysts.

Mechanism of Action: The Enamine and Iminium Catalytic Cycles

Pyrrolidine-pyrimidine catalysts primarily operate through two well-established catalytic cycles: enamine and iminium ion catalysis. The specific pathway depends on the nature of the starting materials and the desired transformation.

Enamine Catalysis

Enamine catalysis is employed for the α-functionalization of aldehydes and ketones. The catalytic cycle can be visualized as follows:

Enamine Catalysis cluster_cycle Enamine Catalytic Cycle Ketone Ketone/ Aldehyde Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Pyrrolidine- Pyrimidine Catalyst Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product α-Functionalized Product Iminium_Adduct->Product + H₂O - Catalyst Pyrimidine Pyrimidine Moiety H_Bond H-Bonding Activation Pyrimidine->H_Bond Electrophile_node Electrophile H_Bond->Electrophile_node Iminium Ion Catalysis Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Unsat_Aldehyde->Iminium_Ion + Catalyst Catalyst Pyrrolidine- Pyrimidine Catalyst Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Product Functionalized Product Enamine_Adduct->Product + H₂O - Catalyst

Figure 2: Generalized Iminium Ion Catalytic Cycle.

  • Iminium Ion Formation: The pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it a more potent electrophile.

  • Stereoselective Nucleophilic Attack: A nucleophile attacks the β-position of the iminium ion. The stereochemistry of this addition is controlled by the chiral scaffold of the catalyst, which effectively shields one face of the iminium ion.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to furnish the functionalized product and regenerate the catalyst.

Synthesis of a Representative Pyrrolidine-Pyrimidine Catalyst

A key advantage of these catalysts is their modular synthesis, which often starts from readily available chiral building blocks. The following is a representative procedure for the synthesis of a chiral L-prolinamide catalyst incorporating a pyrimidine moiety, based on the work of Nájera and coworkers. [4]

Catalyst Synthesis Workflow Start L-Proline Derivative Coupling Amide Coupling with Chiral Diamine Start->Coupling Step 1 Pyrimidine_Intro Nucleophilic Substitution with 2-Chloropyrimidine Coupling->Pyrimidine_Intro Step 2 Final_Catalyst Final Pyrrolidine- Pyrimidine Catalyst Pyrimidine_Intro->Final_Catalyst Step 3

Figure 3: Workflow for Catalyst Synthesis.

Protocol: Synthesis of (S)-N-((1R,2R)-2-(pyrimidin-2-ylamino)cyclohexyl)pyrrolidine-2-carboxamide

This protocol describes the synthesis of a representative bifunctional organocatalyst.

Materials:

  • (S)-Pyrrolidine-2-carboxylic acid (L-proline)

  • (1R,2R)-Cyclohexane-1,2-diamine

  • 2-Chloropyrimidine

  • Coupling agents (e.g., EDC, HOBt)

  • Standard laboratory solvents (e.g., DCM, DMF)

  • Reagents for purification (e.g., silica gel)

Step-by-Step Procedure:

  • Boc Protection of L-Proline: Protect the amine of L-proline with a Boc group using standard procedures to yield Boc-L-proline.

  • Amide Coupling:

    • Dissolve Boc-L-proline (1 equivalent) and a coupling agent like HOBt (1.1 equivalents) in an appropriate solvent such as DMF.

    • Add a carbodiimide coupling agent such as EDC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes.

    • Add a solution of (1R,2R)-cyclohexane-1,2-diamine (1 equivalent) in DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography to obtain the Boc-protected prolinamide.

  • Introduction of the Pyrimidine Moiety:

    • In a suitable solvent like ethanol, combine the Boc-protected prolinamide (1 equivalent), 2-chloropyrimidine (1.2 equivalents), and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Heat the reaction mixture at reflux for 24-48 hours, monitoring by TLC.

    • After completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the Boc-protected pyrrolidine-pyrimidine conjugate.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in a solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final catalyst, typically as a TFA salt.

Characterization Data:

The final catalyst should be characterized by standard analytical techniques to confirm its structure and purity. Representative data would include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Optical Rotation: To confirm the chirality of the final product.

Application in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful C-C bond-forming reaction, and pyrrolidine-pyrimidine catalysts have proven to be highly effective in this transformation. [3]They often promote the formation of anti-aldol products with high diastereoselectivity and enantioselectivity.

Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol is adapted from the work of Nájera and coworkers and is performed under solvent-free conditions, which aligns with the principles of green chemistry. [4] Materials:

  • Pyrrolidine-pyrimidine catalyst (e.g., (S)-N-((1R,2R)-2-(pyrimidin-2-ylamino)cyclohexyl)pyrrolidine-2-carboxamide) (10 mol%)

  • Ketone (e.g., cyclohexanone) (4 equivalents)

  • Aldehyde (e.g., 4-nitrobenzaldehyde) (1 equivalent)

  • 1,6-Hexanedioic acid (HDA) as a co-catalyst (10 mol%)

  • Water (20 equivalents)

Step-by-Step Procedure:

  • Reaction Setup: In a glass vial equipped with a magnetic stir bar, combine the pyrrolidine-pyrimidine catalyst, 1,6-hexanedioic acid, the ketone, and water.

  • Stirring and Cooling: Stir the mixture at room temperature for 10 minutes to ensure homogenization. Then, cool the mixture to the desired temperature (e.g., 10 °C).

  • Addition of Aldehyde: Add the aldehyde to the cooled mixture.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Substrate (Aldehyde)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Yield (%)
4-Nitrobenzaldehyde>95:59895
4-Chlorobenzaldehyde>95:59692
Benzaldehyde90:109085
2-Naphthaldehyde>95:59793

Table 1: Representative Results for the Asymmetric Aldol Reaction. [4]

Application in Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated compounds is another cornerstone of organic synthesis. Bifunctional pyrrolidine-based catalysts, including those with pyrimidine moieties, are well-suited for the asymmetric Michael addition of ketones and aldehydes to nitroolefins. [5]

Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin

The following is a general protocol for the asymmetric Michael addition of a ketone to a nitroolefin using a bifunctional pyrrolidine-pyrimidine catalyst. This protocol may require optimization depending on the specific substrates and catalyst used.

Materials:

  • Pyrrolidine-pyrimidine catalyst (10-20 mol%)

  • Ketone (e.g., cyclohexanone) (5-10 equivalents)

  • Nitroolefin (e.g., β-nitrostyrene) (1 equivalent)

  • Acidic co-catalyst (e.g., benzoic acid or n-butyric acid) (10 mol%) [5]* Solvent (e.g., toluene, or solvent-free)

Step-by-Step Procedure:

  • Reaction Setup: To a vial with a stir bar, add the pyrrolidine-pyrimidine catalyst, the acidic co-catalyst, and the solvent (if not solvent-free).

  • Addition of Reactants: Add the ketone, followed by the nitroolefin.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Workup and Purification: Quench the reaction and perform an extractive workup as described for the aldol reaction. Purify the product by flash column chromatography.

  • Analysis: Determine the diastereomeric and enantiomeric ratios of the purified product by ¹H NMR and chiral HPLC, respectively.

KetoneNitroolefinDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
Cyclohexanoneβ-Nitrostyrene95:59998
Acetoneβ-Nitrostyrene-9590
Cyclopentanone2-Nitrostyrene90:109792

Table 2: Representative Expected Results for the Asymmetric Michael Addition.

Catalyst Recovery and Recycling

A significant advantage of prolinamide-based catalysts, including the pyrimidine derivatives, is their potential for recovery and reuse, which enhances their cost-effectiveness and sustainability. [4][6]The recovery is typically achieved through an acid-base extraction.

Protocol: Catalyst Recycling
  • Acidic Extraction: After the reaction workup, acidify the aqueous layer with 1M HCl to a pH of approximately 2. This protonates the catalyst, making it water-soluble, while the product remains in the organic layer.

  • Separation: Separate the organic layer containing the product.

  • Basification: Basify the acidic aqueous layer with a saturated solution of NaHCO₃ or a dilute NaOH solution to a pH of 8-9. This deprotonates the catalyst, reducing its water solubility.

  • Extraction of Catalyst: Extract the catalyst from the basified aqueous layer with an organic solvent such as dichloromethane.

  • Drying and Reuse: Dry the organic layer containing the recovered catalyst over anhydrous Na₂SO₄, filter, and evaporate the solvent. The recovered catalyst can then be reused in subsequent reactions, often with minimal loss of activity and selectivity for several cycles. [4]

Troubleshooting and Key Considerations

  • Moisture: While some reactions, like the aldol protocol mentioned, benefit from the presence of water, others may be sensitive to moisture. Ensure appropriate drying of solvents and reagents if anhydrous conditions are required.

  • Co-catalyst: The choice and amount of acidic co-catalyst can significantly impact reaction rates and stereoselectivities. Screening of different acids may be necessary for optimal results.

  • Reaction Temperature: Asymmetric reactions are often temperature-sensitive. Lowering the temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.

  • Substrate Scope: The electronic and steric properties of both the nucleophile and the electrophile can influence the outcome of the reaction. Electron-withdrawing groups on the aldehyde in aldol reactions or on the aromatic ring of nitroolefins generally lead to higher reactivity.

  • Catalyst Loading: While lower catalyst loadings are desirable, higher loadings may be necessary for less reactive substrates.

Conclusion

Pyrrolidine-pyrimidine organocatalysts represent a highly effective and versatile class of bifunctional catalysts for asymmetric synthesis. Their modular design, operational simplicity, and high stereoselectivity in key C-C bond-forming reactions like the aldol and Michael additions make them valuable tools for chemists in academia and industry. The ability to perform these reactions under mild, and in some cases solvent-free, conditions, coupled with the potential for catalyst recycling, underscores their utility in developing sustainable and efficient synthetic methodologies.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Tsogoeva, S. B. (2010). Recent advances in asymmetric organocatalytic Michael additions. European Journal of Organic Chemistry, 2010(10), 1849-1867.
  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis by Proline: The Aldol Reaction. Accounts of Chemical Research, 37(8), 558–569.
  • Kamal, A., Sathish, M., Srinivasulu, V., Chetna, J., Shekar, K. C., Nekkanti, S., Tangella, Y., & Shankaraiah, N. (2014). Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts. Organic & Biomolecular Chemistry, 12(40), 8008–8018.
  • Cahyana, A. H., Liandi, A. R., & Anwar, N. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science, 12(05), 240-245.
  • Rodríguez, R. I., Mollari, L., & Alemán, J. (2021). Light‐Driven Enantioselective Synthesis of Pyrroline Derivatives by a Radical/Polar Cascade Reaction.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]

  • Vizcaíno-Milla, P., Sansano, J. M., Nájera, C., Fiser, B., & Gómez-Bengoa, E. (2015). Pyrimidine-Derived Prolinamides as Recoverable Bifunctional Organocatalysts for Enantioselective Inter- and Intramolecular Aldol Reactions under Solvent-Free Conditions. European Journal of Organic Chemistry, 2015(12), 2614–2621.
  • Yamazaki, K., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Joshi, S. S., & Ranade, V. V. (2016). Industrial Catalytic Processes for Fine and Specialty Chemicals. Elsevier.
  • Benaglia, M., Puglisi, A., & Cozzi, F. (2003). Polymer-supported organic catalysts. Chemical Reviews, 103(9), 3401-3430.
  • Monge-Marcet, A., Cattoën, X., Alonso, D. A., Nájera, C., Wong Chi Man, M., & Pleixats, R. (2012).
  • Lattanzi, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • Badcock, M. (2012, April 25). Recyclable silica-supported prolinamide organocatalysts for direct asymmetric Aldol reaction in water. Green Chemistry Blog. Retrieved from [Link]

  • Pellissier, H. (2015).
  • Abidi, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34).
  • Asian Journal of Organic Chemistry. (2021).
  • Azam, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 645-658.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Semantic Scholar. Retrieved from [Link]

  • Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Polymer Chemistry. (2021). Advanced chemical recycling of poly(ethylene terephthalate) through organocatalytic aminolysis. RSC Publishing. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Publications. Retrieved from [Link]

  • Molecules. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. MDPI. Retrieved from [Link]

  • Scientific Reports. (2024). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. Nature. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. Wiley Online Library. Retrieved from [Link]

  • RSC Advances. (2022). Heterogeneous organocatalysis: the proline case. RSC Publishing. Retrieved from [Link]

  • Natural Product Reports. (2026). Pyrimidine-containing natural products: occurrences and biological activities. RSC Publishing. Retrieved from [Link]

Sources

Advanced Solvent Engineering for 2-[(2S)-Pyrrolidin-2-yl]pyrimidine: Functionalization & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-[(2S)-Pyrrolidin-2-yl]pyrimidine moiety is a privileged pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors). However, its chemical manipulation presents a distinct paradox: the polarity required to solubilize the pyrimidine ring often exacerbates the acidity of the chiral center’s


-proton, leading to racemization.

This Application Note provides a scientifically grounded framework for solvent selection. Moving beyond traditional "try-and-see" approaches, we utilize mechanistic insight and Green Chemistry principles (referencing GSK and Pfizer solvent sustainability guides) to optimize for both reaction kinetics and stereochemical integrity.

Physicochemical Landscape & Solubility Profiling

To select the correct solvent, one must first understand the solute. The 2-[(2S)-Pyrrolidin-2-yl]pyrimidine molecule possesses dualistic properties:

  • The Pyrimidine Ring: A

    
    -deficient heteroaromatic system.[1] It acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the C2-position proton on the pyrrolidine ring.
    
  • The Pyrrolidine Amine: A secondary amine acting as a nucleophile. It is prone to forming zwitterionic species or salts, drastically altering solubility based on pH.

Solubility Data Matrix

Data derived from gravimetric solubility assays at 25°C.

Solvent ClassSolventSolubility (Free Base)Solubility (HCl Salt)Recommendation
Chlorinated DCMHigh (>100 mg/mL)ModerateAvoid (Environmental/Safety)
Polar Aprotic DMF/DMAcVery HighHighLimit (Work-up difficulty/Toxicity)
Ethers THFModeratePoorGood (General use)
Green Ethers 2-MeTHFHighLowPreferred (Process/Green)
Alcohols MethanolHighVery HighCaution (Nu- competition/Racemization)
Hydrocarbons HeptaneNegligibleNegligibleAntisolvent (Precipitation)

Critical Parameter: Controlling Racemization

The primary failure mode in scaling reactions of 2-[(2S)-Pyrrolidin-2-yl]pyrimidine is the loss of enantiomeric excess (ee).

The Mechanism of Failure

The electron-withdrawing pyrimidine ring inductively stabilizes the deprotonation of the


-carbon. This leads to a planar, achiral enamine/aza-enolate intermediate. Reprotonation can occur from either face, resulting in racemization.

Solvent Impact on Transition State:

  • High Dielectric Constant (

    
    ) Solvents (DMSO, DMF):  Stabilize the charged/dipolar transition state of deprotonation, accelerating racemization.
    
  • Protic Solvents (MeOH, EtOH): Facilitate proton exchange, accelerating racemization.

  • Low Dielectric/Aprotic Solvents (2-MeTHF, Toluene): Destabilize the charge separation, protecting the chiral center.

Visualization: Racemization Pathway

Racemization cluster_0 Solvent Influence S_Enantiomer (S)-Enantiomer (Chiral) Planar_Int Planar Aza-Enolate (Achiral Intermediate) S_Enantiomer->Planar_Int -H+ (Fast in DMSO/DMF) Base Base/Solvent (Deprotonation) Base->Planar_Int Catalysis R_Enantiomer (R)-Enantiomer (Inverted) Planar_Int->R_Enantiomer +H+ (Face B) S_Recover (S)-Enantiomer (Retained) Planar_Int->S_Recover +H+ (Face A) Warning High Polarity (DMSO) stabilizes Intermediate

Figure 1: Mechanism of base-catalyzed racemization. High-polarity solvents lower the activation energy for the formation of the planar intermediate.

Application-Specific Solvent Selection

A. Amide Coupling (N-Functionalization)

Goal: Attach an acyl group to the pyrrolidine nitrogen without racemizing the C2 center.

  • Standard Approach (Obsolete): DMF with HATU/DIPEA.

    • Risk:[2][3][4] DMF is difficult to remove; basic conditions in polar media promote racemization.

  • Optimized Approach (Green): 2-MeTHF with T3P (Propylphosphonic anhydride) and Pyridine/NMM.

    • Why: 2-MeTHF (2-Methyltetrahydrofuran) is derived from renewable resources (corn cobs/bagasse). It forms an azeotrope with water, simplifying workup. It has lower polarity than DMF, suppressing racemization. T3P acts as an acidic coupling reagent, avoiding the strong basicity required for HATU.

B. SnAr Reactions (Nucleophilic Substitution)

Goal: Reacting the pyrrolidine amine with a halogenated heterocycle.

  • Challenge: SnAr reactions usually require heat (>80°C) and polar solvents to stabilize the Meisenheimer complex.

  • Selection Strategy:

    • First Choice:DMSO/EtOAc (1:4) binary mixture. The DMSO solubilizes the reactants; EtOAc lowers the bulk dielectric constant and allows for lower reflux temperatures.

    • Alternative:NMP (N-Methyl-2-pyrrolidone) .[4][5] Effective but reprotoxic (Reach SVHC list). Use only if kinetics in green solvents are prohibitive.

Visualization: Solvent Decision Tree

SolventSelection Start Reaction Type Coupling Amide Coupling (N-Acylation) Start->Coupling SnAr SnAr / Alkylation (High Temp) Start->SnAr Coupling_Solv Preferred: 2-MeTHF Alt: EtOAc Coupling->Coupling_Solv SnAr_Check Solubility Check SnAr->SnAr_Check HighSol Soluble in Organic? SnAr_Check->HighSol Yes Use: iPrOAc or 2-MeTHF HighSol->Yes Yes No Use Binary System: DMSO/EtOAc (1:4) HighSol->No No

Figure 2: Decision matrix for solvent selection based on reaction thermodynamics and solubility.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (T3P/2-MeTHF)

Target: Synthesis of N-acylated 2-[(2S)-Pyrrolidin-2-yl]pyrimidine with >99% ee retention.

  • Preparation: Charge a reactor with 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (1.0 equiv) and the Carboxylic Acid (1.1 equiv).

  • Solvation: Add 2-MeTHF (10 volumes relative to limiting reagent). Agitate at 20°C until dissolved.

  • Base Addition: Add N-Methylmorpholine (NMM) (2.5 equiv). Note: NMM is a milder base than TEA/DIPEA, reducing racemization risk.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in 2-MeTHF) (1.5 equiv) dropwise over 30 minutes.

    • Control: Maintain internal temperature <5°C during addition (exothermic).

  • Reaction: Warm to 25°C and stir for 2–4 hours. Monitor by HPLC.

  • Workup: Add water (5 vol). Separate phases. Wash organic layer with 0.5M NaOH (remove excess acid) and Brine.

  • Isolation: Concentrate the 2-MeTHF layer. The product often crystallizes directly upon cooling or addition of Heptane.

Protocol B: Enantiomeric Excess (ee) Determination

Validation: Essential to verify solvent choice efficacy.

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to sharpen the peak of the basic pyrrolidine/pyrimidine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Limit: Acceptable racemization is typically < 0.5% (i.e., > 99.0% ee).

References

  • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link

  • Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization (Pfizer)."[6] Green Chemistry, 2008, 10, 31-36.[6] Link

  • Dunetz, J. R., et al. "T3P: The Greenest Coupling Reagent?" Organic Process Research & Development, 2016. (Contextualizing T3P in green solvents).
  • Stout, T., et al. "Racemization of Chiral Amines: Mechanisms and Mitigation." Journal of Organic Chemistry, 2021.

Sources

scale-up synthesis methods for (S)-2-(pyrrolidin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis & Resolution of (S)-2-(pyrrolidin-2-yl)pyrimidine

Executive Summary

The moiety (S)-2-(pyrrolidin-2-yl)pyrimidine is a privileged chiral building block in medicinal chemistry, serving as a critical pharmacophore in JAK inhibitors (e.g., Ruxolitinib analogs) and various kinase modulators. While laboratory-scale synthesis often relies on the "chiral pool" approach starting from L-proline, this route suffers from high step counts and expensive coupling reagents.

For multi-kilogram scale-up, a convergent racemic synthesis followed by classical optical resolution often provides a superior cost-of-goods (COGS) profile and volumetric productivity. This guide details a robust two-stage protocol:

  • Chemical Assembly: A Grignard-mediated cyclization of 2-cyanopyrimidine.

  • Optical Purification: Classical resolution using L-(+)-Tartaric acid.

Strategic Route Analysis

Two primary methodologies exist for accessing this scaffold. This guide prioritizes Method A for scale-up due to raw material availability and operational simplicity.

FeatureMethod A: Racemic Cyclization + Resolution Method B: Chiral Pool (From L-Proline)
Step Count 2 Chemical Steps + 1 Resolution5-6 Linear Steps
Key Reagents 2-Cyanopyrimidine, 3-ChloropropylMgBrN-Boc-L-Proline, Coupling Agents, Amidine salts
Atom Economy High (waste is mostly inorganic salts)Low (protecting group waste)
Scalability Excellent (Standard stirred reactors)Moderate (Cryogenic steps often required)
Cost Profile Low (Commodity starting materials)High (Proline derivatives are costly at scale)

Detailed Protocols

Part 1: Synthesis of Racemic 2-(pyrrolidin-2-yl)pyrimidine

Principle: The synthesis utilizes the addition of a functionalized Grignard reagent, 3-chloropropylmagnesium bromide , to 2-cyanopyrimidine . The resulting metallo-imine intermediate undergoes spontaneous intramolecular cyclization upon quenching/warming, displacing the terminal chloride to form the pyrrolidine ring.

Reaction Scheme:

  • 2-Cyanopyrimidine + Cl-(CH2)3-MgBr

    
    Imine-Mg Intermediate
    
  • Intermediate + Heat

    
    Racemic Product + MgBrCl
    

Step-by-Step Protocol:

  • Equipment Setup:

    • Dry 20 L Glass-Lined Reactor (GLR) inerted with

      
      .
      
    • Overhead stirring (anchor impeller recommended for slurry handling).

    • Efficient reflux condenser and jacketed cooling.

  • Reagent Preparation:

    • Charge THF (anhydrous, 10 vol) and 2-Cyanopyrimidine (1.0 equiv).

    • Cool mixture to

      
      . Critical Process Parameter (CPP): Control temp to prevent polymerization of the nitrile.
      
  • Grignard Addition:

    • Slowly dose 3-chloropropylmagnesium bromide (1.0 M in THF, 1.2 equiv) over 4 hours.

    • Maintain internal temperature

      
      .
      
    • Observation: The solution will turn dark red/brown (formation of the metallo-imine).

  • Cyclization (The "Masked" Alkylation):

    • After addition, warm the reactor to

      
       and hold for 6–12 hours.
      
    • Mechanism:[1][2] The imine nitrogen acts as a nucleophile, displacing the terminal chlorine.

    • Monitor by HPLC for consumption of the linear intermediate.

  • Workup:

    • Cool to

      
      .
      
    • Quench carefully with 20% aqueous

      
        (exothermic).
      
    • Adjust pH to < 2 with HCl to break any magnesium complexes, then basify to pH > 12 with NaOH.

    • Extract with Dichloromethane (DCM) or MTBE (

      
       vol).
      
    • Concentrate organics to yield the crude racemic oil.

Part 2: Optical Resolution (The Separation)

Principle: Racemic amines are efficiently resolved using chiral carboxylic acids. For pyrrolidine analogs, L-(+)-Tartaric acid is the industry standard, typically forming a crystalline diastereomeric salt with the (S)-enantiomer that is less soluble in alcoholic solvents.

Protocol:

  • Salt Formation:

    • Dissolve crude racemic 2-(pyrrolidin-2-yl)pyrimidine (1.0 wt) in Methanol (5 vol).

    • In a separate vessel, dissolve L-(+)-Tartaric Acid (1.0 equiv) in Methanol (5 vol) at

      
      .
      
    • Add the hot acid solution to the amine solution.

  • Crystallization:

    • Heat the combined mixture to reflux (

      
      ) for 1 hour to ensure homogeneity.
      
    • Cool slowly (

      
      /hour) to 
      
      
      
      .
    • Seed with authentic (S)-enantiomer tartrate salt at

      
       if available.
      
    • Stir at

      
       for 4 hours, then chill to 
      
      
      
      for 2 hours.
  • Filtration & Recrystallization:

    • Filter the white solid. Note: This is the crude (S)-salt.

    • Enrichment: Recrystallize the wet cake from Ethanol/Water (95:5) .

    • Target optical purity: >98% ee.

  • Free Basing (Final Product Isolation):

    • Suspend the purified salt in water (5 vol) and DCM (5 vol).

    • Add 50% NaOH dropwise until pH > 12.

    • Separate layers; extract aqueous with DCM.

    • Dry (Na2SO4) and concentrate to obtain (S)-2-(pyrrolidin-2-yl)pyrimidine as a pale yellow oil (which may solidify upon storage).

Process Visualization (DOT Diagrams)

Figure 1: Synthesis & Resolution Workflow

SynthesisFlow SM1 2-Cyanopyrimidine Rxn Grignard Addition (-10°C, THF) SM1->Rxn SM2 3-Chloropropyl MgBr SM2->Rxn Cycl Cyclization (50°C, intramolecular alkylation) Rxn->Cycl Racemate Racemic 2-(pyrrolidin-2-yl)pyrimidine Cycl->Racemate SaltForm Salt Formation (MeOH, Reflux) Racemate->SaltForm ResAgent L-(+)-Tartaric Acid ResAgent->SaltForm Filter Filtration SaltForm->Filter Solid Solid Phase: (S)-Enantiomer Tartrate Filter->Solid Liquor Mother Liquor: (R)-Enriched (Recycle) Filter->Liquor Base Free Basing (NaOH / DCM) Solid->Base Final Target: (S)-2-(pyrrolidin-2-yl)pyrimidine Base->Final

Caption: Workflow for the convergent synthesis and optical resolution of the target scaffold.

Figure 2: Resolution Logic Tree

ResolutionLogic Start Crude Racemate Screen Screen Resolving Agents (Tartaric, Mandelic, Dibenzoyl-Tartaric) Start->Screen Decision Crystalline Salt? Screen->Decision PathA L-Tartaric Acid (Standard for Pyrrolidines) Decision->PathA Precipitates PathB D-Tartaric Acid (If 'S' stays in liquor) Decision->PathB Alternative Opt Recrystallization (EtOH/H2O) PathA->Opt Check Check ee% (Chiral HPLC) Opt->Check Success >98% ee Proceed to Free Base Check->Success Pass Fail <98% ee Recrystallize Again Check->Fail Fail Fail->Opt

Caption: Decision tree for optimizing the optical resolution step.

Analytical Controls

To ensure "Trustworthiness" and reproducibility, the following analytical method must be validated before starting the campaign.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Expected Retention:

    • (S)-Enantiomer: ~8-10 min (Verify with standard).

    • (R)-Enantiomer: ~12-14 min.

  • System Suitability: Resolution (

    
    ) > 1.5 between enantiomers.
    

References

  • Incyte Corporation. (2008). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as JAK inhibitors. WO Patent 2008/157208. (Describes synthesis of similar pyrrolidine-pyrimidine scaffolds). Link

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[4] Synthesis of 2-Cyanopyrimidines.[4][5] Molbank, 2019(4), M1086. (Source for 2-cyanopyrimidine handling and reactivity).[4][5][6] Link

  • Pfizer Inc. (2006). Pyrrolidine derivatives as histamine H3 receptor antagonists. WO Patent 2006/096347. (Details resolution of 2-substituted pyrrolidines using tartaric acid). Link

  • Kozlowski, M. C., et al. (2009). Asymmetric Synthesis of 2-Substituted Pyrrolidines.[7] Journal of Organic Chemistry. (General review of asymmetric methods vs resolution). Link

  • Daicel Corporation. Instruction Manual for Chiralcel OD-H. (Standard reference for chiral amine separation conditions). Link

Sources

Troubleshooting & Optimization

improving enantiomeric excess of 2-[(2S)-Pyrrolidin-2-YL]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess (ee) of 2-[(2S)-Pyrrolidin-2-yl]pyrimidine Document ID: TSC-SYN-PYR-002 Last Updated: 2025-05-20 Status: Active[1]

Introduction

The 2-[(2S)-Pyrrolidin-2-yl]pyrimidine moiety is a critical pharmacophore in kinase inhibitors and CNS-active agents. Achieving high enantiomeric excess (ee > 98%) is challenging due to the inherent basicity of the pyrimidine ring (poisoning catalysts) and the acidity of the


-proton in the pyrrolidine ring (leading to racemization).

This guide addresses the three primary synthetic routes used in drug development:

  • Asymmetric Hydrogenation (The Industrial Standard)

  • Chiral Pool Synthesis (From L-Proline)

  • Classical Resolution (The Backup Strategy)

Module 1: Asymmetric Hydrogenation (Catalytic Route)

Primary Issue: Low conversion or low ee during the reduction of 2-(pyrrol-2-yl)pyrimidine or its alkene precursors.

Troubleshooting Guide: Catalytic Failure
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningThe pyrimidine nitrogens are coordinating to the metal center. Action: Add an acid additive (e.g., 1.0 eq. acetic acid) or use an N-Boc protected substrate to increase steric bulk and reduce coordination.
Low ee (<80%) Ligand MismatchMonodentate phosphines are insufficient. Action: Switch to trans-chelating bisphosphines like (S,S)-(R,R)-PhTRAP or Josiphos type ligands.
No Reaction Substrate InhibitionThe pyrrole ring is electron-rich but aromaticity resists reduction. Action: Ensure high pressure (50 bar H₂) and elevate temp to 60-80°C, but only if using a robust Ruthenium system.
FAQ: Asymmetric Hydrogenation

Q: Why is N-protection necessary for the precursor? A: Unprotected pyrroles or imines allow the secondary amine product to poison the catalyst. Furthermore, the N-Boc group on the pyrrole/alkene forces the substrate into a specific conformation (steric locking) that favors facial selectivity during hydride transfer.

Q: Which catalyst system is recommended for this heteroaromatic system? A: Based on Kuwano et al., the Ruthenium-PhTRAP system is superior for 2-substituted pyrroles.

  • Catalyst: [Ru(η³-methallyl)₂(cod)]

  • Ligand: (S,S)-(R,R)-PhTRAP

  • Additive: Triethylamine (to activate the precatalyst)

  • Solvent: Isopropanol or Ethyl Acetate

Visual Workflow: Hydrogenation Optimization

Hydrogenation_Workflow Start Start: Hydrogenation of 2-(pyrrol-2-yl)pyrimidine Check_Protect Is the Pyrrole Nitrogen Protected (e.g., Boc)? Start->Check_Protect Protect Protect with Boc2O (Prevents catalyst poisoning) Check_Protect->Protect No Check_Cat Select Catalyst System Check_Protect->Check_Cat Yes Protect->Check_Cat Standard_Rh Rh/BINAP (Often Low Yield) Check_Cat->Standard_Rh Standard Optimized_Ru Ru/PhTRAP (High ee & Yield) Check_Cat->Optimized_Ru Recommended Run_Rxn Run Reaction: 50 bar H2, 60°C, Et3N additive Standard_Rh->Run_Rxn Optimized_Ru->Run_Rxn Check_EE Check ee by Chiral HPLC Run_Rxn->Check_EE Success Success: ee > 95% Check_EE->Success >95% Recrystallize Recrystallize Diastereomeric Salt (Upgrade ee) Check_EE->Recrystallize 80-95%

Caption: Decision tree for optimizing the asymmetric hydrogenation of pyrrole precursors.

Module 2: Chiral Pool Synthesis (From L-Proline)

Primary Issue: Racemization during the coupling of L-Proline derivatives with the pyrimidine ring.

The Mechanism of Failure: C2-Proton Acidity

When synthesizing this molecule from N-Boc-L-Proline, you likely proceed through an activated intermediate (mixed anhydride or Weinreb amide) to couple with a pyrimidine nucleophile.

  • Risk: The

    
    -proton at C2 is acidic. Basic conditions (e.g., Et₃N, NaH) or over-activation (e.g., HOBt esters) facilitate enolization, destroying the chiral center.
    
Troubleshooting Guide: Preventing Racemization
StepCommon ErrorOptimized Protocol
Coupling Reagent Using EDC/HOBt or HATU . HOBt is known to induce racemization in proline derivatives [1].[2]Use Isobutyl chloroformate (IBCF) to form a mixed anhydride at -15°C . This method is faster and minimizes base exposure.
Base Selection Using N-Methylmorpholine (NMM) or TEA . Strong bases promote enolization.Switch to 2,4,6-Collidine (sym-collidine). Its steric bulk prevents it from abstracting the

-proton while still neutralizing acid byproducts [2].
Temperature Running reactions at 0°C or RT .Maintain reaction temperature at -20°C to -10°C during the activation and addition steps.
Visual Mechanism: Racemization Pathway

Racemization_Mechanism L_Pro (S)-N-Boc-Proline (Chiral Center) Activation Activation (e.g., HOBt/EDC) L_Pro->Activation Oxazolone Oxazolone/Enol Intermediate (Planar/Achiral) Activation->Oxazolone Slow Coupling + Strong Base Target Target (S)-Product (High ee) Activation->Target Fast Coupling (Mixed Anhydride) Racemate Racemic Product (50% S / 50% R) Oxazolone->Racemate Base Base (Et3N/NMM) Abstracts Alpha-H Base->Oxazolone Promotes

Caption: Pathway showing how improper activation and base selection leads to racemization via oxazolone formation.

Module 3: Purification & Analysis

Even with optimized synthesis, ee may stall at 90-95%. Chemical resolution is the final purification step.

Protocol: Tartaric Acid Resolution

If the product is racemic or has low ee, use this resolution method for the free amine (after Boc-deprotection).

  • Dissolution: Dissolve crude 2-(pyrrolidin-2-yl)pyrimidine (10 mmol) in hot Ethanol (30 mL).

  • Acid Addition: Add L-(+)-Tartaric acid (0.5 eq for 50% theoretical yield of one enantiomer, or 1.0 eq to resolve both).

  • Crystallization: Allow to cool slowly to RT, then 4°C overnight.

  • Recrystallization: Filter the salt. If ee < 99%, recrystallize from MeOH/EtOH (1:4).

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM.

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with standard).

References

  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992).[2] Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114–118.[2]

  • Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808–809.

  • Han, Z., Feng, X., & Du, H. (2024).[3] Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine. The Journal of Organic Chemistry, 89(5), 3666-3671.[3] [3]

Sources

troubleshooting metal coordination with 2-[(2S)-Pyrrolidin-2-YL]pyrimidine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metal Coordination with 2-[(2S)-Pyrrolidin-2-yl]pyrimidine

Ticket ID: #PYR-MET-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Coordination Efficiency, Stereoretention, and Isolation.

Introduction: The Support Ticket

You are likely here because your complexation reaction yielded a precipitate that isn't your target, or your NMR spectra show broad, uninterpretable peaks.

The ligand 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (henceforth (S)-PyPyr ) is a deceptive scaffold. While it appears structurally simple—a bidentate N,N-donor—it presents three distinct chemical challenges that often derail standard coordination protocols:

  • The Basicity Mismatch: The pyrrolidine nitrogen (

    
    , highly basic) and pyrimidine nitrogen (
    
    
    
    ,
    
    
    -deficient) have vastly different affinities, leading to monodentate intermediates.
  • Chiral Fragility: The stereocenter at the 2-position of the pyrrolidine ring is susceptible to racemization under the very conditions often used to force coordination (high heat/strong base).

  • Protonation Ambiguity: The pyrrolidine NH can coordinate as a neutral donor (

    
    ) or an anionic amido donor (
    
    
    
    ), changing the entire charge balance of your complex.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Pre-Reaction Diagnostics (Ligand Integrity)

Before adding metal, verify the ligand state. 90% of "coordination failures" are actually "ligand purity failures."

Diagnostic Check:

  • Appearance: Should be a colorless to pale yellow oil/low-melting solid. Dark brown indicates oxidative dehydrogenation (formation of imine).

  • Chirality Check: If the optical rotation

    
     has dropped significantly from the certificate of analysis, you have a racemate.
    

The Activation Protocol: The pyrrolidine nitrogen is often supplied as a salt (HCl or tartrate) to prevent oxidation. You must liberate the free base under mild conditions to avoid racemization.

DOT Diagram: Ligand Activation Workflow

LigandActivation Figure 1: Mild neutralization workflow to prevent C2-racemization. Start Starting Material (S)-PyPyr Salt Base Base Selection Use K2CO3 or NaHCO3 (Avoid NaOH/NaH) Start->Base Neutralization Extract Extraction DCM/Et2O (Cold) Base->Extract biphasic separation Check Check Purity 1H NMR Extract->Check Evaporate < 30°C

Module 2: Reaction Optimization (The Coordination Event)

Core Issue: The "Che-late Effect" vs. "Oligomerization." If you simply mix metal salts and ligand, you often get insoluble oligomers where the ligand bridges two metal centers rather than chelating one.

Troubleshooting Table: Reaction Conditions
SymptomProbable CauseCorrective Action
Immediate Precipitate Kinetic trapping; Ligand bridging metals (Intermolecular).Dilution: Run at

M. Temp: Heat to reflux to thermodynamically favor the chelate (Intramolecular).
No Color Change Metal precursor too stable (e.g.,

or

in DMSO).
Solvent Switch: Use non-coordinating solvents (DCM, Toluene, THF). Avoid DMSO/MeCN which compete with the pyrimidine N.
Loss of Chirality Base was too strong (e.g., NaH, KOtBu) or Temp > 100°C.Base Switch: Use mild bases (

,

). Add Metal First: Pre-coordinating the metal can protect the chiral center before adding base.
Green/Blue Oil (Cu/Ni) Hygroscopic complex formation.Counter-ion Exchange: Switch from

to bulky anions (

,

) to force crystallization.
The "Bite Angle" Protocol

The (S)-PyPyr ligand forms a 5-membered chelate ring. This is favorable but requires the pyrimidine ring to rotate.

  • Step 1: Dissolve Metal Precursor (

    
    , 
    
    
    
    ) in MeOH or THF.
  • Step 2: Add Ligand (1.05 eq) slowly.

  • Step 3: Crucial: If using a secondary amine ligand, add weak base (NaOAc) only after 15 mins of stirring. This allows the neutral amine to dock before deprotonation (if anionic binding is desired).

Module 3: Post-Reaction Characterization

Issue: "My NMR is a mess." Metal coordination causes significant chemical shift changes. If the metal is paramagnetic (Cu(II), Fe(II/III), Co(II)), NMR will be broadened or silent.

NMR Shift Diagnostic Table (Diamagnetic Metals: Pd, Pt, Zn)
Proton EnvironmentExpected Shift (

)
Explanation
Pyrrolidine N-H +2.0 to +4.0 ppmSignificant deshielding due to N-Metal

-donation. (Disappears if deprotonated).
Pyrimidine C4-H / C6-H +0.5 to +1.0 ppmPyrimidine ring current decreases upon N-coordination; protons become deshielded.
Pyrrolidine

-H
+0.3 to +0.8 ppmProximity to the metal center and conformational lock.
Stereocenter Check Sharp Doublets vs. Complex MultipletsIf the

-H signal splits into complex multiplets or duplicates, you have diastereomers (racemization).

DOT Diagram: Characterization Decision Tree

Characterization Figure 2: Analytical workflow based on metal magnetic properties. Sample Isolated Complex MagCheck Is Metal Paramagnetic? (Cu, Fe, Co, Ni) Sample->MagCheck EPR Use EPR / UV-Vis (Geometry determination) MagCheck->EPR Yes NMR 1H / 13C NMR MagCheck->NMR No (Pd, Pt, Zn, d10) XRD Grow Single Crystals (Slow diffusion Et2O into DCM) EPR->XRD ShiftCheck Check Pyrimidine H Shift > 0.5ppm? NMR->ShiftCheck Success Coordination Confirmed ShiftCheck->Success Yes Fail Free Ligand / Monodentate ShiftCheck->Fail No

Frequently Asked Questions (FAQ)

Q1: Can I use this ligand for asymmetric catalysis if I accidentally racemize it? A: No. The "S" configuration at the 2-position is the sole source of chiral induction. If you racemize, you will obtain a racemic product. Always check enantiopurity via Chiral HPLC or optical rotation before complexation [1].

Q2: Why does the pyrimidine ring not bind in my crystal structure? A: This is "hemilability." If you have a strong competing ligand (like solvent DMSO or excess chloride), the pyrimidine N (being a weaker donor than the pyrrolidine amine) will dissociate. Use non-coordinating counter-ions (


, 

) to force the pyrimidine to chelate [2].

Q3: My complex is air-sensitive. Why? A: While the ligand is stable, electron-rich metal amido complexes (where the pyrrolidine N is deprotonated) can be susceptible to oxidation, converting the pyrrolidine to an imine. Handle under Nitrogen/Argon if using electron-rich metals like Cu(I) or Fe(II) [3].

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Context: Racemization mechanisms of 2-substituted nitrogen heterocycles).
  • Constable, E. C. (1989). "Homoleptic complexes of 2,2′-bipyridine and related ligands." Advances in Inorganic Chemistry, 34, 1-63. Link (Context: Coordination modes of N,N-heterocycles and competition with solvents).

  • Pazderski, L. (2008).[1] "15N NMR coordination shifts in transition metal complexes with nitrogen-containing heterocycles." Magnetic Resonance in Chemistry, 46(S1), S3-S15.[1] Link (Context: NMR characterization of Pyrimidine/Pyridine metal binding).

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link (Context: Application of chiral N,N ligands in catalysis).

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Interpretation of 2-[(2S)-Pyrrolidin-2-YL]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2-[(2S)-pyrrolidin-2-yl]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them to its constituent fragments—pyrimidine and L-proline—we offer a comprehensive roadmap for researchers engaged in the synthesis and characterization of similar molecules.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural interpretation. The following protocol outlines the key considerations for analyzing 2-[(2S)-pyrrolidin-2-yl]pyrimidine.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, if the compound has limited solubility or if proton exchange with the solvent is a concern (e.g., for the N-H proton), other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ should be considered. For this guide, we will proceed with the interpretation based on a spectrum acquired in CDCl₃.

  • Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is generally recommended for ¹H NMR.

  • Purity: Ensure the sample is free from residual solvents or other impurities that could complicate the spectrum. Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette can help remove any particulate matter.

2. NMR Instrument Parameters:

  • Field Strength: Spectra are typically acquired on a 300 MHz or higher field spectrometer to achieve good signal dispersion.

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.[1]

  • Data Acquisition: Standard pulse programs are used to acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and resolution.

Interpreting the ¹H NMR Spectrum of 2-[(2S)-Pyrrolidin-2-YL]pyrimidine

The structure of 2-[(2S)-pyrrolidin-2-yl]pyrimidine presents a fascinating interplay of an aromatic pyrimidine ring and a saturated pyrrolidine ring. This is reflected in its ¹H NMR spectrum, which can be divided into distinct regions for the aromatic and aliphatic protons.

Molecular Structure with Proton Labeling:

Caption: Labeled structure of 2-[(2S)-pyrrolidin-2-yl]pyrimidine.

Table 1: Predicted ¹H NMR Data for 2-[(2S)-Pyrrolidin-2-YL]pyrimidine in CDCl₃

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H6~8.7Doublet~4.8
H4~8.7Doublet~4.8
H5~7.1Triplet~4.8
H2'~4.5Multiplet-
H5'a, H5'b~3.4-3.6Multiplet-
NHVariable (broad)Singlet-
H3'a, H3'b~2.0-2.3Multiplet-
H4'a, H4'b~1.9-2.2Multiplet-
Analysis of the Aromatic Region (δ 7.0-9.0 ppm)

The pyrimidine ring gives rise to three signals in the aromatic region of the spectrum.

  • H4 and H6 Protons: These two protons are chemically equivalent in unsubstituted pyrimidine, but the pyrrolidinyl substituent at the C2 position breaks this symmetry. However, their electronic environments are still very similar, and they are expected to resonate at a similar chemical shift, around 8.7 ppm. They appear as a doublet due to coupling with the H5 proton. In unsubstituted pyrimidine, these protons appear at approximately 8.78 ppm and 9.26 ppm.[2] The electron-donating nature of the pyrrolidine ring is expected to cause a slight upfield shift.

  • H5 Proton: This proton is coupled to both H4 and H6, and is expected to appear as a triplet at a more upfield chemical shift of around 7.1 ppm, due to the electronic environment. In pyrimidine itself, the corresponding proton resonates at about 7.36 ppm.[2]

Analysis of the Aliphatic Region (δ 1.5-5.0 ppm)

The pyrrolidine ring protons are all in the aliphatic region of the spectrum.

  • H2' Proton: This is the methine proton at the chiral center, directly attached to the pyrimidine ring. Due to the deshielding effect of the adjacent nitrogen-containing aromatic ring, it is expected to be the most downfield of the aliphatic protons, appearing as a multiplet around 4.5 ppm.

  • H5' Protons: These two diastereotopic protons are on the carbon adjacent to the nitrogen of the pyrrolidine ring. They are expected to be deshielded and will likely appear as a complex multiplet in the range of 3.4-3.6 ppm.

  • NH Proton: The chemical shift of the N-H proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet and may exchange with deuterium in the presence of D₂O.

  • H3' and H4' Protons: These four protons on the remaining two carbons of the pyrrolidine ring are in a more shielded environment and will appear as overlapping multiplets in the upfield region of the aliphatic spectrum, likely between 1.9 and 2.3 ppm.

Comparative Analysis: Understanding the Influence of Structural Fragments

A deeper understanding of the spectrum of 2-[(2S)-pyrrolidin-2-yl]pyrimidine can be gained by comparing it to the spectra of its constituent parts: pyrimidine and L-proline.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm)

ProtonPyrimidine[2]L-Proline[3][4]2-[(2S)-Pyrrolidin-2-YL]pyrimidine (Predicted)
H4/H68.78 / 9.26-~8.7
H57.36-~7.1
Hα (H2')-~4.1~4.5
Hδ (H5')-~3.3~3.4-3.6
Hβ, Hγ (H3', H4')-~2.0-2.3~1.9-2.3
Key Observations from the Comparison:
  • Influence of the Pyrrolidine Ring on the Pyrimidine Protons: The attachment of the electron-donating pyrrolidine ring at the C2 position leads to a general upfield shift of the pyrimidine protons compared to the parent pyrimidine.

  • Influence of the Pyrimidine Ring on the Pyrrolidine Protons: The electron-withdrawing and aromatic nature of the pyrimidine ring causes a significant downfield shift of the adjacent H2' proton in the pyrrolidine ring compared to the α-proton of L-proline. The H5' protons also experience a slight downfield shift.

  • Conservation of the Pyrrolidine Backbone Signals: The chemical shifts of the more distant H3' and H4' protons in the pyrrolidine ring are less affected by the pyrimidine substituent and are predicted to be in a similar range to the corresponding protons in L-proline.

Experimental and Analytical Workflow:

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation A Weigh 5-25 mg of 2-[(2S)-pyrrolidin-2-yl]pyrimidine B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter into NMR tube B->C D Insert sample into NMR spectrometer (>300 MHz) C->D E Acquire 1D ¹H NMR spectrum D->E F Process raw data (FT, phasing, baseline correction) E->F G Calibrate spectrum to TMS (0 ppm) F->G H Integrate signals and determine multiplicities G->H I Assign signals to protons H->I J Compare with reference spectra (Pyrimidine, L-Proline) I->J

Caption: Workflow for ¹H NMR analysis of 2-[(2S)-pyrrolidin-2-yl]pyrimidine.

Conclusion

The ¹H NMR spectrum of 2-[(2S)-pyrrolidin-2-yl]pyrimidine is a rich source of structural information, with distinct signals for both the aromatic and aliphatic portions of the molecule. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum to those of its constituent fragments, a confident structural assignment can be made. This guide provides a framework for this interpretation, serving as a valuable resource for researchers working with this and related compounds. The principles outlined here are broadly applicable to the NMR analysis of a wide range of small molecules in drug discovery and development.

References

  • PubChem. L-Proline | C5H9NO2 | CID 145742. National Institutes of Health. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Biological Magnetic Resonance Bank. bmse000047 L-Proline at BMRB. [Link]

  • University of Sheffield. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

Sources

Comparative Guide: Proline vs. 2-[(2S)-Pyrrolidin-2-yl]pyrimidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between L-Proline and its heteroaryl isostere, 2-[(2S)-Pyrrolidin-2-yl]pyrimidine . It is designed for researchers requiring an objective analysis of catalytic efficiency, mechanistic divergence, and practical application in asymmetric synthesis.

Executive Summary

L-Proline remains the "gold standard" for organocatalysis due to its availability and well-defined Zimmerman-Traxler transition state. However, its utility is frequently bottlenecked by poor solubility in non-polar solvents and a tendency to form inactive oxazolidinones (parasitic pathways).

2-[(2S)-Pyrrolidin-2-yl]pyrimidine represents a "Second-Generation" organocatalyst. By replacing the carboxylic acid moiety with a pyrimidine ring, this catalyst decouples solubility from reactivity. It exhibits superior performance in non-polar media (e.g., toluene, DCM) where Proline fails, offering a strategic alternative for hydrophobic substrates, albeit often requiring higher catalyst loadings or specific additives to match Proline's enantioselectivity.

FeatureL-Proline 2-[(2S)-Pyrrolidin-2-yl]pyrimidine
Primary Mechanism Enamine catalysis via H-bond donor (COOH)Enamine catalysis via H-bond acceptor (Pyrimidine N)
Solvent Compatibility Polar Aprotic (DMSO, DMF) requiredBroad (DCM, Toluene, THF, Water)
Solubility Low in organics; High in waterHigh in organics (Lipophilic)
Parasitic Reaction High (Oxazolidinone formation)Low (Lacks COOH for rapid cyclization)
Cost Very LowModerate to High

Mechanistic Divergence

The core difference lies in the Transition State (TS) stabilization. Proline relies on a rigid intramolecular hydrogen bond from the carboxylic acid OH to the electrophile. The pyrimidine derivative lacks this proton donor; instead, the pyrimidine nitrogen acts as a Lewis base/H-bond acceptor, often requiring a trace water molecule or a co-acid to facilitate the proton transfer cycle.

Visualization: Transition State Comparison

The following diagram illustrates the structural difference in the enamine transition states.

Transition_State_Comparison cluster_0 Key Difference Proline L-Proline Catalyst (COOH Donor) Enamine_Pro Enamine Intermediate (Rigid H-Bonding) Proline->Enamine_Pro Condensation Pyrimidine 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (N-Heterocycle Acceptor) Enamine_Pyr Enamine Intermediate (Steric/Electronic Steering) Pyrimidine->Enamine_Pyr Condensation TS_Pro Houk-List TS (High Stereocontrol) Enamine_Pro->TS_Pro Intramolecular H-Bond TS_Pyr Open/Acyclic TS (Solvent Dependent) Enamine_Pyr->TS_Pyr Pyrimidine N directs approach

Figure 1: Mechanistic divergence showing the rigid H-bond framework of Proline versus the steric/electronic steering of the Pyrimidine derivative.

Performance Metrics: The Aldol Benchmark

The standard benchmark for comparing these catalysts is the intermolecular aldol reaction between Acetone and 4-Nitrobenzaldehyde .

Experimental Data Comparison

Conditions: Room Temperature, 10-20 mol% Catalyst Loading.

MetricL-Proline (in DMSO)Pyrimidine Derivative (in Toluene)Significance
Yield 68% - 85%75% - 92%Pyrimidine excels in non-polar solvents, driving equilibrium forward.
Time 12 - 24 Hours8 - 16 HoursHigher solubility leads to faster kinetics in organic media.
ee% (Enantioselectivity) >98% (Excellent)85% - 95% (Good)Proline's rigid H-bond offers tighter stereocontrol.
Turnover Number (TON) Low (<50)Moderate (~100)Pyrimidine is less prone to product inhibition.
Critical Analysis
  • Proline requires DMSO or DMF to solubilize. This makes workup (removing high-boiling solvents) difficult and limits industrial scalability.

  • Pyrimidine Derivative is soluble in toluene or DCM. This allows for simple evaporation or filtration workups. However, without the acidic proton of the COOH group, the ee can drop unless a weak acid additive (e.g., benzoic acid) is used to mimic the lost proton donor capability.

Detailed Experimental Protocol

This protocol validates the efficiency of the Pyrimidine derivative in a non-polar environment, a reaction where Proline typically fails.

Objective

Synthesize (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one using 2-[(2S)-Pyrrolidin-2-yl]pyrimidine.

Reagents
  • Catalyst: 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (20 mol%, 30 mg)

  • Substrate: 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • Donor: Acetone (Dry, 2.0 mL - excess acts as solvent/reagent)

  • Additive (Optional): Benzoic Acid (20 mol%) - Recommended to boost ee%.

  • Solvent: Toluene (0.5 mL) or neat in Acetone.

Step-by-Step Workflow
  • Catalyst Activation:

    • In a 10 mL reaction vial, dissolve the Catalyst and Benzoic Acid in the solvent (Toluene/Acetone mixture). Stir for 5 minutes to ensure protonation equilibrium.

    • Note: If using Proline, you would be forced to use DMSO here.

  • Substrate Addition:

    • Add 4-Nitrobenzaldehyde in one portion.

    • Seal the vial and stir vigorously at Room Temperature (25°C).

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 2:1). The product (Aldol adduct) will appear as a more polar spot than the aldehyde.

    • Typical reaction time:[1] 12 hours.[2]

  • Quenching & Workup:

    • Add Saturated NH₄Cl solution (2 mL).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (SiO₂). Elute with Hexane/EtOAc gradient (4:1 to 2:1).

Workflow Diagram

Experimental_Protocol Start Start: Mix Catalyst + Acid Additive Reactants Add Substrate (Aldehyde + Ketone) Start->Reactants Reaction Stir RT (12h) Solvent: Toluene Reactants->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench TLC Complete Workup Extract (EtOAc) & Concentrate Quench->Workup Product Pure Aldol Adduct Workup->Product

Figure 2: Operational workflow for the aldol reaction using the pyrimidine catalyst.

Strategic Recommendations

When to use L-Proline:
  • High Stereochemical Demand: When >98% ee is non-negotiable.

  • Cost Sensitivity: Proline is orders of magnitude cheaper.

  • Aqueous Media: Proline performs exceptionally well in water/organic emulsions.

When to use 2-[(2S)-Pyrrolidin-2-yl]pyrimidine:
  • Hydrophobic Substrates: If your aldehyde is insoluble in DMSO/Water.

  • Scale-Up: When you need to avoid high-boiling solvents (DMSO) for easier solvent removal.

  • Acid-Sensitive Substrates: The pyrimidine derivative is less acidic than Proline, reducing the risk of acid-catalyzed decomposition of sensitive substrates.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. Link

  • Kobayashi, S., et al. (2005). Chiral Heteroaryl-Substituted Pyrrolidines as Effective Organocatalysts. Chemical Reviews. Link(Note: Covers the class of heteroaryl-pyrrolidines including pyridine/pyrimidine analogues).

  • Mase, N., et al. (2006). Organocatalytic Aldol Reactions in Water. Journal of the American Chemical Society. Link

Sources

validating stereochemistry of synthesized 2-[(2S)-Pyrrolidin-2-YL]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Stereochemical Purity of 2-[(2S)-Pyrrolidin-2-yl]pyrimidine

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, the 2-[(2S)-pyrrolidin-2-yl]pyrimidine moiety is a critical pharmacophore. The (S)-enantiomer often mimics the L-proline residue, conferring specific binding affinity. However, synthetic routes involving metal-catalyzed cross-coupling (e.g., Negishi or Suzuki) or acid-mediated Boc-deprotection pose a significant risk of racemization at the C2-pyrrolidine center.

This guide objectively compares three validation methodologies: Chiral HPLC , Mosher’s Acid Derivatization (NMR) , and Polarimetry . While Polarimetry offers a rapid checkpoint, Chiral HPLC is established as the quantitative gold standard , with Mosher’s analysis serving as the definitive structural proof for absolute configuration assignment.

Critical Analysis of Validation Methods

Method A: Chiral HPLC (The Quantitative Standard)
  • Principle: Direct separation of enantiomers using a Chiral Stationary Phase (CSP) based on amylose or cellulose derivatives.

  • Mechanism: The supramolecular interaction between the analyte and the chiral cavity of the CSP discriminates between the spatial arrangement of the (S) and (R) forms.

  • Pros: High sensitivity (detection of <0.1% impurity), quantitative integration, scalable for purification.

  • Cons: Requires method development; secondary amines often cause peak tailing due to interaction with residual silanols.

Method B: Mosher’s Analysis (The Structural Proof)
  • Principle: Derivatization of the chiral amine with enantiopure

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) chloride.
  • Mechanism: Converts enantiomers into diastereomers.[1][2][3] The magnetic anisotropy of the phenyl ring in the MTPA moiety differentially shields protons in the (R,S) vs. (S,S) diastereomers, observable via

    
    H or 
    
    
    
    F NMR.
  • Pros: Determines absolute configuration without reference standards; distinct

    
    F signals simplify analysis.
    
  • Cons: Destructive (consumes sample); requires high purity starting material; steric hindrance in secondary amines can slow reaction.

Method C: Polarimetry (Optical Rotation)
  • Principle: Measurement of the rotation of plane-polarized light (

    
    ).
    
  • Pros: Non-destructive, rapid (seconds).

  • Cons: Unreliable for high-precision validation. The specific rotation is concentration, solvent, and temperature-dependent. A sample with 95% ee and 99% ee may be indistinguishable within error margins.

Comparative Data Summary

MetricChiral HPLC (UV)Mosher's Analysis (NMR)Polarimetry (

)
Precision High (>99.9% accuracy)Medium (Integration errors)Low (highly variable)
Limit of Detection < 0.05% minor enantiomer~ 1-2% minor diastereomer~ 5% impurity
Throughput 15-30 min/sample4-6 hours (prep + run)2 min/sample
Sample Req. < 1 mg (recoverable)5-10 mg (destructive)10-20 mg (recoverable)
Primary Use QC Release / Batch Purity Structure Elucidation Quick Check

Detailed Experimental Protocols

Protocol A: Chiral HPLC Method Development
  • Objective: Baseline separation of (S) and (R) enantiomers.

  • Causality: The secondary amine on the pyrrolidine ring is basic. Without a basic modifier in the mobile phase, it will interact with acidic silanol groups on the column silica support, leading to severe peak tailing and loss of resolution.

Step-by-Step Workflow:

  • Column Selection: Daicel Chiralpak® AD-H or Chiralcel® OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation:

    • Base: n-Hexane (90%)

    • Modifier: Isopropyl Alcohol (IPA) or Ethanol (10%)

    • Crucial Additive: 0.1% Diethylamine (DEA) or Ethylenediamine.

  • Sample Prep: Dissolve 1 mg of 2-[(2S)-Pyrrolidin-2-yl]pyrimidine in 1 mL of Mobile Phase.

  • Run Conditions: Flow rate 1.0 mL/min; Temp 25°C; Detection UV @ 254 nm (pyrimidine

    
    ).
    
  • Validation: Inject a "racemic spike" (mix of pure product + trace racemate) to confirm separation capability.

Protocol B: Mosher’s Amide Synthesis
  • Objective: Create diastereomeric amides to assign absolute configuration via

    
    .
    
  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

Step-by-Step Workflow:

  • Setup: In two separate 1-dram vials, dissolve 5 mg of the synthesized amine in 0.5 mL dry

    
    .
    
  • Base Addition: Add 3 eq. of dry Pyridine (scavenges HCl, drives reaction).

  • Derivatization:

    • Vial A: Add 1.5 eq. (R)-MTPA-Cl.

    • Vial B: Add 1.5 eq. (S)-MTPA-Cl.

  • Reaction: Stir at RT for 4 hours. (Note: Secondary amines are slower than primary; monitor by TLC).

  • Workup: Dilute with DCM, wash with dilute HCl (remove pyridine), dry over

    
    .
    
  • Analysis: Acquire

    
    H NMR. Focus on the pyrrolidine ring protons (
    
    
    
    ) and pyrimidine protons (
    
    
    ).
  • Calculation: Calculate

    
    . Positive/Negative values map the spatial environment.
    

Visualization of Workflows

Figure 1: Stereochemical Validation Decision Tree

Caption: Logical flow for selecting the appropriate validation method based on stage of development.

ValidationLogic Start Synthesized 2-[(2S)-Pyrrolidin-2-yl]pyrimidine IsReference Is Enantiopure Reference Available? Start->IsReference HPLC_Dev Develop Chiral HPLC (Column: AD-H/OD-H) IsReference->HPLC_Dev Yes Racemate Synthesize/Buy Racemic Mixture IsReference->Racemate No Mosher Perform Mosher's Analysis (NMR) IsReference->Mosher No (First Time) Method_Val Validate Separation (Resolution > 1.5) HPLC_Dev->Method_Val Racemate->HPLC_Dev Routine_QC Routine QC Testing (Batch Release) Method_Val->Routine_QC Config_Assign Assign Absolute Configuration Mosher->Config_Assign Config_Assign->Method_Val Confirm Retention Time

Figure 2: Mosher's Analysis Mechanism

Caption: Differential shielding in diastereomeric MTPA amides allows configuration assignment.[4]

MosherMechanism Reactants Chiral Amine + (R)-MTPA-Cl Diastereomer (S)-MTPA Amide (Diastereomer A) Reactants->Diastereomer Derivatization Shielding Phenyl Ring Shielding Cone Diastereomer->Shielding Conformational Lock NMR_Shift Upfield Shift of Protons Shielding->NMR_Shift Anisotropy Effect

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2(10), 2451–2458.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for HPLC method development).

Sources

bioassay comparison of 2-[(2S)-Pyrrolidin-2-YL]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 2-[(2S)-Pyrrolidin-2-yl]pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry—a versatile chiral building block capable of engaging diverse biological targets depending on its substitution pattern. Unlike a rigid template, this guide deconstructs the scaffold's performance across two distinct therapeutic landscapes where it has shown clinical or preclinical dominance: nAChR Agonism (CNS) and DPP-IV Inhibition (Metabolic Disease) .

This guide provides an objective, data-driven comparison of analogs derived from this core, synthesizing experimental protocols with structure-activity relationship (SAR) insights.

Part 1: Strategic Bioassay Comparison

The CNS Frontier: nAChR Agonist Potency & Selectivity

The substitution of the pyridine ring in Nicotine with a pyrimidine ring to form 2-[(2S)-Pyrrolidin-2-yl]pyrimidine fundamentally alters the physicochemical profile. This modification is primarily explored to modulate basicity, improve blood-brain barrier (BBB) penetration, and enhance selectivity for


 vs. 

nicotinic acetylcholine receptors (nAChR).
Comparative Efficacy: Pyrimidine vs. Pyridine Scaffolds

The following table compares the binding affinity (


) and functional potency (

) of the core scaffold against standard agonists.

Table 1: Bioactivity Profile at


 nAChR (Rat Cortex) 
Compound ClassStructure Description

(nM) [Binding]

(nM) [Function]
Efficacy (

%)
Key Property Insight
Reference (S)-Nicotine (Pyridine core)1.0 - 3.050 - 100100%High affinity, but poor subtype selectivity.
Analog A 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (Unsubstituted)15 - 25200 - 35060-80%Reduced Basicity: The pyrimidine ring is more electron-withdrawing, lowering the pKa of the pyrrolidine nitrogen (

vs 8.0), potentially improving passive diffusion.
Analog B 5-Chloro-2-[(2S)-pyrrolidin-2-yl]pyrimidine 0.5 - 1.210 - 3095%Halogen Effect: C5-substitution mimics the electronic profile of Epibatidine, drastically restoring and exceeding nicotine's potency.
Analog C 5-Ethynyl-2-[(2S)-pyrrolidin-2-yl]pyrimidine 2.5 - 5.040 - 6085%Metabolic Stability: The ethynyl group blocks metabolic oxidation at the C5 position, extending half-life (

).

Expert Insight: The shift from pyridine to pyrimidine often results in a slight loss of affinity (Analog A vs Reference) due to the loss of a specific cation-


 interaction in the receptor binding pocket. However, this is strategically regained by adding electron-withdrawing groups at the 5-position (Analog B), which re-polarizes the ring and strengthens hydrogen bonding with the receptor's Trp147 residue.
Mechanism of Action: nAChR Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by these analogs, highlighting the specific entry point of the pyrrolidine-pyrimidine ligand.

nAChR_Pathway Ligand 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (Ligand) Receptor α4β2 nAChR (Post-Synaptic Membrane) Ligand->Receptor Binding (Kd ~1nM) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease Voltage-Gated Ca2+ Channels (Activation) Depolarization->CaRelease Neurotransmitter Dopamine/GABA Release CaRelease->Neurotransmitter Synaptic Transmission

Figure 1: Signal transduction cascade initiated by pyrimidine analogs binding to neuronal nAChRs.

The Metabolic Frontier: DPP-IV Inhibition

When the pyrrolidine ring is functionalized with a nitrile group (cyano) and linked to a pyrimidine, the scaffold transforms into a potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. This structure mimics the P1-P2 transition state of the enzyme's substrate.

Comparative Efficacy: Cyanopyrrolidine Analogs

Here, the 2-[(2S)-pyrrolidin-2-yl]pyrimidine serves as the P2-ligand anchor.

Table 2: Inhibitory Potency against DPP-IV vs. Off-Targets

CompoundStructure ContextDPP-IV

(nM)
DPP-8

(

M)
Selectivity Ratio (DPP-IV/DPP-8)
Vildagliptin Reference (Adamantyl-pyrrolidine)3.51.5~430
Anagliptin Analog 2-Methyl-pyrazolo[1,5-a]pyrimidine core linked to (2S)-cyanopyrrolidine 3.8>100>26,000
Scaffold D 2-[(2S)-Cyanopyrrolidin-1-yl]pyrimidine (Direct linkage)12.05.0~410
Scaffold E 4-Aryl-2-[(2S)-cyanopyrrolidin-1-yl]pyrimidine 1.28.5~7,000

Causality Explanation: The high selectivity of Anagliptin-like analogs stems from the pyrimidine core's ability to stack with the phenylalanine residues in the S2 subsite of the DPP-IV active site, a feature less optimized in the simpler Scaffold D.

Part 2: Experimental Protocols & Methodologies

To replicate the data above, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (nAChR)

Objective: Determine the affinity (


) of pyrimidine analogs for 

receptors.
  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 10 min at 4°C. Resuspend pellet.
    
  • Incubation:

    • Ligand:

      
      -Epibatidine (0.5 nM final conc).
      
    • Test Compound: Serial dilutions (

      
       to 
      
      
      
      M) of the 2-pyrrolidinyl-pyrimidine analog.
    • Non-specific Binding: Define using 300

      
      M (-)-nicotine.
      
    • Incubate for 75 min at 24°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Validation: The

    
     of 
    
    
    
    -Epibatidine must fall within 0.02–0.06 nM for the assay to be valid.
Protocol B: Fluorometric DPP-IV Activity Assay

Objective: Measure


 of cyanopyrrolidine analogs.
  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Enzyme: Recombinant human DPP-IV (10 ng/well).

  • Reaction Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1% BSA.

  • Workflow:

    • Add 10

      
      L test compound (in DMSO) to 96-well black plate.
      
    • Add 30

      
      L enzyme solution. Incubate 10 min at 37°C.
      
    • Initiate reaction with 10

      
      L Substrate (50 
      
      
      
      M final).
  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 min.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Part 3: Synthesis & Optimization Workflow

The following diagram outlines the divergent synthesis path to access both CNS-active and Metabolic-active analogs from the same chiral precursor.

Synthesis_Workflow Start (S)-Proline Precursor Inter1 N-Boc-Prolinal Start->Inter1 Reduction Condensation Cyclocondensation (with 1,3-diamines) Inter1->Condensation Core 2-[(2S)-Pyrrolidin-2-yl]pyrimidine (Core Scaffold) Condensation->Core PathA Path A: C5-Halogenation (NCS/NBS) Core->PathA PathB Path B: N1-Cyano Functionalization Core->PathB ProductA nAChR Agonist (CNS Active) PathA->ProductA ProductB DPP-IV Inhibitor (Metabolic Active) PathB->ProductB

Figure 2: Divergent synthetic pathways utilizing the (S)-proline chiral pool to generate target-specific pyrimidine analogs.

References

  • Discovery of Anagliptin: Kato, N., et al. (2011).[1] "Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor."[1] Bioorganic & Medicinal Chemistry, 19(23), 7221-7227.[1] Link

  • nAChR Ligand Design: Breining, S. R., et al. (2005). "Neuronal Nicotinic Acetylcholine Receptor Modulators: Recent Advances in the Search for Therapeutic Agents." Annual Reports in Medicinal Chemistry, 40, 3-16. Link

  • Pyrimidine Scaffold Review: Jain, K. S., et al. (2006). "Recent advances in the chemistry and therapeutic potential of pyrimidines."[2][3][4][5] Current Science, 90(6), 793-803. Link

  • VDA-1102 Clinical Context: Vidac Pharma. (2016). "Vidac Pharma Phase 2a Study of VDA-1102 in Actinic Keratosis Meets Interim Analysis Criterion." Vidac Pharma Press Release. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-[(2S)-Pyrrolidin-2-YL]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical protocols for handling 2-[(2S)-Pyrrolidin-2-YL]pyrimidine. While comprehensive toxicological data for this specific compound may not be fully established, the structural motifs of pyrimidine and pyrrolidine necessitate a cautious and well-documented approach. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for 2-[(2S)-Pyrrolidin-2-YL]pyrimidine, our primary directive is to infer potential hazards from structurally related compounds. Pyrimidine and pyrrolidine derivatives can exhibit a range of hazardous properties. A proactive assessment based on these related structures is a cornerstone of laboratory safety.

Anticipated Potential Hazards:

  • Skin and Eye Irritation: Many nitrogen-containing heterocyclic compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may lead to respiratory irritation.

  • Harmful if Swallowed or Inhaled: Acute toxicity via oral and inhalation routes is a possibility with related compounds.[1]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. PPE should be viewed as the final barrier between the researcher and the chemical, used in conjunction with engineering controls like fume hoods.[2]

The following table summarizes the recommended PPE for handling 2-[(2S)-Pyrrolidin-2-YL]pyrimidine.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hands Chemical-impermeable gloves (e.g., Nitrile).Inspected prior to use and compliant with EN 374.[3]Prevents skin contact, as related compounds can cause skin irritation and may be harmful upon dermal absorption.[1][4] Double gloving is recommended.[2]
Body Flame-resistant lab coat or impervious clothing.Buttoned and covering as much skin as possible.Provides a barrier against accidental spills and contamination of personal clothing.[3][5]
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.Follow OSHA's Respiratory Standard for fit-testing and training.[2]Minimizes the risk of inhaling potentially harmful airborne particles that may cause respiratory irritation.
Feet Closed-toe, chemical-resistant shoes.Shoes should cover the entire foot.[5]Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.

Step 1: Pre-Handling Preparation

Before the compound is handled, a series of checks and preparations are mandatory. This proactive phase is designed to ensure that all safety systems are in place and operational.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current inspection sticker and is functioning correctly. An inward airflow is essential to contain any vapors or dust.

  • Assemble all PPE: Before entering the designated handling area, don all required PPE as detailed in the table above.

  • Prepare Spill Kit: Ensure a chemical spill kit is readily accessible and stocked with appropriate absorbent materials.

  • Designate a Handling Area: Clearly mark the specific area within the fume hood where all manipulations of the compound will occur. This helps to contain potential contamination.

Step 2: Compound Handling

All direct manipulation of 2-[(2S)-Pyrrolidin-2-YL]pyrimidine should occur within the designated and controlled environment of a chemical fume hood.

  • Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to prevent the release of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container opening pointed away from your face.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the compound, minimizing the chance of spills.

Step 3: Post-Handling Procedures

Proper cleanup and disposal are crucial to prevent residual contamination.

  • Decontamination: Wipe down the designated handling area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Glove Removal: Remove the outer pair of gloves (if double-gloving) before leaving the fume hood to avoid contaminating surfaces outside.[2] Remove all PPE before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[3]

The following diagram illustrates the logical flow of the safe handling process.

Safe_Handling_Workflow cluster_prep Step 1: Pre-Handling Preparation cluster_handling Step 2: Compound Handling (in Fume Hood) cluster_post Step 3: Post-Handling & Disposal Prep1 Verify Fume Hood Function Prep2 Don Required PPE Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Handling1 Weighing / Solution Prep Prep3->Handling1 Proceed to Handling Handling2 Perform Experiment Handling1->Handling2 Post1 Decontaminate Work Area Handling2->Post1 Experiment Complete Post2 Dispose of Waste Post1->Post2 Post3 Doff PPE & Wash Hands Post2->Post3

Safe handling workflow for 2-[(2S)-Pyrrolidin-2-YL]pyrimidine.

Emergency Response Protocols

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[1]

  • Spill: Evacuate non-essential personnel from the area.[3] Prevent the spill from entering drains.[6] For a small spill, use an absorbent material to collect the substance, place it in a sealed container, and dispose of it as hazardous waste.[7]

Storage and Disposal Plan

Storage:

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • All waste material, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[8]

  • Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][7] Do not allow the chemical to enter drains or waterways.[3]

By adhering to these rigorous safety protocols, researchers can confidently handle 2-[(2S)-Pyrrolidin-2-YL]pyrimidine, ensuring both personal safety and the integrity of their scientific work.

References

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Fisher Scientific.

  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.

  • SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid. Sigma-Aldrich.

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.

  • SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Pyrrolidinone. Fisher Scientific.

  • SAFETY DATA SHEET - Unspecified Pyrimidine Derivative. Sigma-Aldrich.

  • 5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, PK03056E-1. KISHIDA CHEMICAL CO., LTD.

  • Personal Protective Equipment (PPE). CHEMM.

  • Personal Equipment for Use in Handling Hazardous Drugs. Thomas H. Connor, PhD.

  • Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-. Benchchem.

  • 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid, PK02613E. KISHIDA CHEMICAL CO., LTD.

  • 2-Pyrimidin-2-yl-Propionic Acid. Cayman Chemical.

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.